molecular formula C16H20Cl2N6 B611016 ST-1006 CAS No. 1196994-11-2

ST-1006

Cat. No.: B611016
CAS No.: 1196994-11-2
M. Wt: 367.28
InChI Key: ICAQZJCLBRKWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ST-1006 is a histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation.

Properties

CAS No.

1196994-11-2

Molecular Formula

C16H20Cl2N6

Molecular Weight

367.28

IUPAC Name

4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22)

InChI Key

ICAQZJCLBRKWBG-UHFFFAOYSA-N

SMILES

NC1=NC(N2CCN(C)CC2)=CC(NCC3=C(Cl)C=CC=C3Cl)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-1006;  ST 1006;  ST1006.

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to ST-1006: A Potent Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system. With a pKi value of 7.94, this compound serves as a critical research tool for elucidating the role of the H4 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo effects, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound for the investigation of H4R-mediated pathways and the development of novel therapeutics for inflammatory and immune disorders.

Introduction to this compound and the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is a key player in immunomodulation and inflammation.[2][3] Unlike the other histamine receptors, H4R is predominantly found on hematopoietic cells, including eosinophils, basophils, mast cells, dendritic cells, and T cells.[3] This restricted expression pattern has made the H4 receptor an attractive target for the development of therapies for allergic and inflammatory conditions such as asthma, allergic rhinitis, and pruritus, with potentially fewer off-target effects.[2][3]

This compound is a potent agonist of the H4 receptor, demonstrating high affinity and selectivity. Its utility as a research compound lies in its ability to specifically activate H4R, allowing for the detailed study of its downstream signaling and functional consequences in a variety of experimental models.

Mechanism of Action and Signaling Pathway

The histamine H4 receptor is coupled to the Gαi/o class of G proteins.[1][4] Activation of H4R by an agonist such as this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is in contrast to the histamine H2 receptor, which couples to Gαs and increases cAMP production.[5]

The Gβγ subunits of the dissociated G protein can also activate downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, H4R activation has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway.[1]

Below is a diagram illustrating the primary signaling pathway of the histamine H4 receptor upon activation by an agonist like this compound.

H4R_Signaling ST1006 This compound H4R H4 Receptor ST1006->H4R G_protein Gαi/oβγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates MAPK MAPK Activation G_protein->MAPK βγ activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibition PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Histamine H4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant histamine H4 receptor ligands.

Table 1: Binding Affinity and Potency of this compound

ParameterValueSpeciesAssay TypeReference
pKi7.94HumanRadioligand Binding[1]

Table 2: Comparative Pharmacology of Histamine H4 Receptor Agonists

CompoundpKi (human H4R)EC50 (human H4R)Functional ActivityReference
This compound 7.94-Agonist[1]
Histamine-83 nM (Eosinophil Chemotaxis)Full Agonist[6]
4-Methylhistamine7.0 ± 1.2 nM-Full Agonist[7]
Imetit-25 nM (Eosinophil Shape Change)Agonist[6]
Clobenpropit-72 nM (Eosinophil Shape Change)Agonist[6]

Table 3: In Vitro Cellular Effects of this compound

Cell TypeEffectConcentrationAssayReference
Human BasophilsInduction of migration10 µMChemotaxis Assay[1]
Human BasophilsInhibition of FcεRI-mediated activation (reduced CD63 & CD203c)0-100 µMFlow Cytometry[1]
Human EosinophilsInduction of migration10 µMChemotaxis Assay[1]
Human MonocytesInhibition of IL-12p70 secretion10 nM - 10 µMELISA[8]

Table 4: In Vivo Effects of this compound in Mice

ModelEffectDosageRoute of AdministrationReference
Croton oil-induced ear pruritusAnti-pruritic30 mg/kgSubcutaneous[9]
Croton oil-induced ear edemaIneffective10-100 mg/kgSubcutaneous[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to induce the migration of basophils or eosinophils.

  • Principle: A two-chamber system is separated by a microporous membrane. The lower chamber contains the chemoattractant (this compound), and the upper chamber contains the cell suspension. Migrated cells to the lower chamber are quantified.[10][11]

  • Materials:

    • Boyden chamber or Transwell inserts (e.g., 5 µm pore size for eosinophils)

    • Purified human basophils or eosinophils

    • RPMI 1640 medium with 0.5% BSA

    • This compound

    • Staining solution (e.g., Diff-Quik)

    • Microscope

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640/0.5% BSA.

    • Add the this compound dilutions or control medium to the lower wells of the chamber.

    • Isolate basophils or eosinophils from human peripheral blood using standard density gradient centrifugation and immunomagnetic separation techniques.

    • Resuspend the purified cells in RPMI 1640/0.5% BSA at a concentration of 1 x 10^6 cells/mL.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

    • After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

This assay determines the effect of this compound on the production of the pro-inflammatory cytokine IL-12p70 by monocytes.

  • Principle: Human monocytes are pre-treated with this compound and then stimulated to produce IL-12p70. The concentration of IL-12p70 in the cell culture supernatant is measured by ELISA.[8]

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

    • This compound

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

    • Human IL-12p70 ELISA kit

    • Microplate reader

  • Procedure:

    • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Isolate monocytes from PBMCs by adherence to plastic or by using magnetic cell sorting (CD14+).

    • Plate the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

    • Stimulate the monocytes with an optimal concentration of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate and collect the supernatants.

    • Measure the concentration of IL-12p70 in the supernatants using a commercial human IL-12p70 ELISA kit according to the manufacturer's instructions.[12][13][14]

In Vivo Assay

This model is used to evaluate the anti-pruritic (anti-itch) effects of this compound.

  • Principle: Topical application of croton oil to the skin of mice induces an inflammatory response accompanied by itching behavior (scratching). The effect of this compound on reducing the number of scratches is measured.[15][16]

  • Materials:

    • Male CD-1 mice

    • Croton oil

    • Acetone (vehicle)

    • This compound

    • Observation chambers

  • Procedure:

    • Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

    • Administer this compound or vehicle control subcutaneously at the desired doses (e.g., 1-100 mg/kg).

    • After a set pre-treatment time (e.g., 30 minutes), apply a solution of croton oil in acetone (e.g., 20 µL of a 1% solution) to the rostral back of the mice.

    • Immediately after the application of croton oil, place the mice individually into the observation chambers.

    • Videotape or directly observe the mice for a defined period (e.g., 30 minutes) and count the number of scratching bouts directed towards the application site.

Mandatory Visualizations

Experimental Workflow: In Vitro Chemotaxis Assay

Chemotaxis_Workflow start Start prep_chemo Prepare this compound Dilutions start->prep_chemo isolate_cells Isolate Eosinophils/Basophils start->isolate_cells add_chemo Add this compound to Lower Chamber prep_chemo->add_chemo incubate Incubate (37°C, 1-3h) add_chemo->incubate resuspend_cells Resuspend Cells isolate_cells->resuspend_cells add_cells Add Cells to Upper Chamber resuspend_cells->add_cells add_cells->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migration (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for In Vitro Chemotaxis Assay.

Experimental Workflow: In Vivo Pruritus Model

Pruritus_Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer_drug Administer this compound (s.c.) acclimatize->administer_drug apply_croton_oil Apply Croton Oil to Skin administer_drug->apply_croton_oil observe Observe and Record Scratching apply_croton_oil->observe analyze Analyze Scratching Bouts observe->analyze end End analyze->end

Caption: Workflow for In Vivo Pruritus Model.

Conclusion

This compound is an invaluable tool for researchers investigating the role of the histamine H4 receptor in health and disease. Its potency and selectivity make it a reliable pharmacological probe for in vitro and in vivo studies. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. By utilizing the information presented herein, scientists and drug development professionals can effectively employ this compound to advance our understanding of H4R biology and to explore its potential as a therapeutic target for a range of inflammatory and immune-mediated disorders.

References

In-Depth Technical Guide: ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system. Its activity at the H4 receptor gives it significant anti-inflammatory and anti-pruritic properties, making it a valuable research tool and a potential therapeutic candidate for a range of inflammatory and allergic disorders. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically identified as N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine. Its structure is characterized by a 2,4-diaminopyrimidine core, which is a common scaffold for H4 receptor ligands.

PropertyValue
IUPAC Name N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
CAS Number 1196994-11-2
Molecular Formula C₁₆H₂₀Cl₂N₆
Molecular Weight 367.28 g/mol
SMILES CN1CCN(CC1)c2cc(ncc(n2)N)NCc3c(cccc3Cl)Cl
Appearance White to off-white solid

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the histamine H4 receptor. The H4 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can, in turn, activate other downstream signaling pathways, including phospholipase C (PLC), which results in the mobilization of intracellular calcium. This signaling cascade is central to the chemotactic and immunomodulatory functions of the H4 receptor.

Histamine H4 Receptor Signaling Pathway

Histamine H4 Receptor Signaling Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ST1006 This compound ST1006->H4R binds and activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response regulates PIP2 PIP2 PIP2->PLC Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release induces DAG->Cellular_Response leads to Ca2_release->Cellular_Response leads to

Caption: Signaling pathway of the Histamine H4 Receptor activated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

ParameterSpecies/SystemValueReference
pKi (H4 Receptor) Recombinant7.94[1]
Basophil Migration HumanPotent inducer at 10 µM[1]
FcεRI-mediated Basophil Activation (CD63 & CD203c expression) HumanSuppressed at 0-100 µM[1]
Anti-inflammatory Effect Male CD-1 miceEffective at 1-100 mg/kg (s.c.)[1]
Anti-pruritic Effect Male CD-1 miceEffective at 1-100 mg/kg (s.c.)[1]
IL-12p70 Secretion Inhibition Human MonocytesEC₅₀ not determined, but effective at 10 µM[2]

Key Experimental Protocols

In Vitro: Human Basophil Chemotaxis and Activation Assay

This protocol is based on the methodology described by Mommert S, et al. (2016).[1]

Objective: To assess the effect of this compound on the migration and activation of human basophils.

Methodology:

  • Basophil Isolation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors by density gradient centrifugation.

    • Basophils are then purified from the PBMC fraction using a negative selection immunomagnetic cell separation kit.

  • Chemotaxis Assay (Modified Boyden Chamber):

    • A 48-well microchemotaxis chamber is used, with the upper and lower wells separated by a polycarbonate filter (5 µm pore size).

    • The lower wells are filled with either control medium or medium containing this compound at various concentrations.

    • A suspension of purified basophils is placed in the upper wells.

    • The chamber is incubated for 1 hour at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, the filter is removed, fixed, and stained.

    • The number of migrated basophils on the lower side of the filter is counted under a microscope.

  • Activation Assay (Flow Cytometry):

    • Purified basophils are pre-incubated with this compound at various concentrations or control medium.

    • The basophils are then stimulated with an anti-IgE antibody to induce FcεRI-mediated activation.

    • Following stimulation, the cells are stained with fluorescently labeled antibodies against the activation markers CD63 and CD203c.

    • The expression of these markers on the cell surface is quantified by flow cytometry.

Experimental Workflow: Basophil Chemotaxis Assay

Basophil Chemotaxis Assay Workflow start Start: Whole Blood Sample isolate_pbmcs Isolate PBMCs (Density Gradient Centrifugation) start->isolate_pbmcs purify_basophils Purify Basophils (Immunomagnetic Separation) isolate_pbmcs->purify_basophils add_cells Add Basophil Suspension (Upper wells) purify_basophils->add_cells prepare_chamber Prepare Boyden Chamber (Lower wells: this compound or control) prepare_chamber->add_cells incubate Incubate (1 hr, 37°C, 5% CO₂) add_cells->incubate process_filter Fix and Stain Filter incubate->process_filter analyze Microscopic Analysis (Count migrated cells) process_filter->analyze end_node End: Quantify Chemotaxis analyze->end_node

Caption: Workflow for the in vitro human basophil chemotaxis assay.

In Vivo: Murine Model of Acute Irritant Dermatitis and Pruritus

This protocol is based on the methodology described by Adami M, et al. (2018).[3]

Objective: To evaluate the anti-inflammatory and anti-pruritic effects of this compound in a mouse model.

Methodology:

  • Animals:

    • Male CD-1 mice are used for the study.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation and Pruritus:

    • A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is topically applied to the inner surface of one ear of each mouse.

    • The contralateral ear receives the vehicle alone and serves as a control.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) injection at various doses (1-100 mg/kg).

    • The drug is administered at a specified time point before the application of croton oil.

  • Assessment of Inflammation (Ear Edema):

    • At a predetermined time after croton oil application (e.g., 6 hours), the thickness of both ears is measured using a digital caliper.

    • The degree of edema is calculated as the difference in thickness between the croton oil-treated and vehicle-treated ears.

  • Assessment of Pruritus (Scratching Behavior):

    • Immediately after croton oil application, mice are placed individually in observation chambers.

    • The number of scratches directed towards the treated ear is counted for a defined period (e.g., 30 minutes).

Synthesis Overview

While a specific, detailed synthesis protocol for this compound is not publicly available in the cited literature, its structure as a substituted 2,4-diaminopyrimidine suggests a plausible synthetic route. Such compounds are often synthesized through a multi-step process that may involve the following key transformations:

  • Pyrimidine Ring Formation: Condensation of a β-ketoester or a related precursor with guanidine or a substituted guanidine to form the diaminopyrimidine core.

  • Functionalization of the Pyrimidine Ring: Introduction of the chloro substituents at the 2 and 6 positions of the benzyl ring, and the methylpiperazine group at the 6-position of the pyrimidine ring. This can be achieved through various nucleophilic substitution reactions.

  • Coupling of the Benzyl Moiety: Attachment of the 2,6-dichlorobenzyl group to the amino group at the 4-position of the pyrimidine ring, likely via a nucleophilic substitution or a reductive amination reaction.

Safety and Toxicology

There is limited publicly available information on the formal safety and toxicology profile of this compound. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE) in a laboratory setting. A comprehensive toxicological evaluation would be required for any progression towards clinical development.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in health and disease. Its potent agonistic activity and demonstrated anti-inflammatory and anti-pruritic effects in preclinical models highlight the therapeutic potential of targeting the H4 receptor. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

In-Depth Technical Guide to the Biological Target of Golcadomide (CC-99282)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (formerly CC-99282) is a novel, orally bioavailable cereblon E3 ligase modulating drug (CELMoD) that has demonstrated significant therapeutic potential in various hematological malignancies, particularly non-Hodgkin lymphomas (NHL). Its primary biological target is the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. By binding to Cereblon, golcadomide induces the subsequent ubiquitination and proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . This targeted protein degradation leads to both direct anti-tumor effects and immunomodulatory activity. This guide provides a comprehensive overview of the core biological target of golcadomide, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Biological Target: Cereblon (CRBN)

Cereblon is a pivotal protein in the ubiquitin-proteasome system, functioning as a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex. This complex is responsible for marking specific proteins for degradation by the proteasome, thereby regulating a multitude of cellular processes. Golcadomide acts as a "molecular glue," binding to a specific pocket in Cereblon. This binding event allosterically modifies the substrate-binding surface of Cereblon, leading to the recruitment of neosubstrates—proteins not normally targeted by this E3 ligase. In the context of golcadomide's therapeutic action, the primary neosubstrates are the zinc finger transcription factors Ikaros and Aiolos.

Mechanism of Action

The mechanism of action of golcadomide can be delineated in a stepwise manner:

  • Binding to Cereblon: Golcadomide exhibits high-affinity binding to the Cereblon protein within the CRL4CRBN E3 ubiquitin ligase complex.

  • Neosubstrate Recruitment: The golcadomide-Cereblon complex presents a novel interface that is recognized by Ikaros and Aiolos.

  • Ubiquitination: The CRL4CRBN complex then polyubiquitinates the recruited Ikaros and Aiolos.

  • Proteasomal Degradation: The polyubiquitinated transcription factors are subsequently recognized and degraded by the 26S proteasome.

  • Downstream Effects: The degradation of Ikaros and Aiolos, which are critical for B-cell development and survival, results in:

    • Direct Anti-tumor Activity: Induction of apoptosis and inhibition of proliferation in malignant B-cells.

    • Immunomodulatory Effects: T-cell and NK-cell activation and proliferation, leading to an enhanced anti-tumor immune response.

Preclinical studies have shown that golcadomide has 10- to 100-fold greater antiproliferative and apoptotic activity in diffuse large B-cell lymphoma (DLBCL) models compared to earlier generation immunomodulatory drugs like lenalidomide, which is attributed to its more efficient induction of the active conformation of Cereblon.[1]

Quantitative Data

Preclinical Data

While specific binding affinity values (Kd, IC50) for golcadomide with Cereblon and degradation potency (DC50) for Ikaros and Aiolos are not publicly available in detail, preclinical evidence consistently points to its high potency. Pharmacodynamic studies in patients have shown that steady-state levels of golcadomide lead to a reduction of over 80% in Ikaros protein levels.[2]

ParameterValueCell Line/System
Ikaros Degradation >80% reductionPatients in clinical trials
Clinical Efficacy Data

Golcadomide has been evaluated in several clinical trials, demonstrating promising efficacy in various lymphoma subtypes.

Table 1: Efficacy of Golcadomide in Relapsed/Refractory Follicular Lymphoma (FL) (CC-99282-NHL-001 Trial; NCT03930953) [3][4]

Treatment ArmOverall Response Rate (ORR)Complete Response Rate (CR)
Golcadomide + Rituximab (0.2 mg)57%29%
Golcadomide + Rituximab (0.4 mg)93%67%
Golcadomide Monotherapy67%42%

Table 2: Efficacy of Golcadomide in Previously Untreated Aggressive B-Cell Lymphoma (a-BCL) (CC-220-DLBCL-001 Trial) [2][5]

Treatment ArmOverall Response Rate (ORR)Complete Metabolic Response (CMR)
Golcadomide (0.2 mg) + R-CHOP82%64%
Golcadomide (0.4 mg) + R-CHOP88%88%

Table 3: Efficacy of Golcadomide in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) (CC-99282-NHL-001 Trial) [6][7]

Treatment ArmOverall Response Rate (ORR)Complete Response Rate (CR)
Golcadomide (0.2 mg) + Rituximab33%21%
Golcadomide (0.4 mg) + Rituximab59%44%

Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is designed to quantify the binding affinity of golcadomide to the Cereblon protein.

Principle: The assay measures the competition between a fluorescently labeled tracer (e.g., fluorescently-labeled thalidomide) and the test compound (golcadomide) for binding to a tagged Cereblon protein (e.g., GST- or His-tagged). A lanthanide-labeled antibody specific for the tag on Cereblon serves as the FRET donor, and the fluorescent tracer acts as the acceptor. When the tracer is bound to Cereblon, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Golcadomide will displace the tracer, leading to a decrease in the FRET signal in a dose-dependent manner.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of golcadomide in DMSO and create a serial dilution series.

    • Dilute the tagged Cereblon protein, the lanthanide-labeled anti-tag antibody, and the fluorescent tracer in an appropriate assay buffer.

  • Assay Plate Preparation:

    • Add a small volume of the diluted golcadomide or control (DMSO) to the wells of a low-volume 384-well plate.

  • Addition of Cereblon:

    • Dispense the diluted tagged Cereblon protein into each well.

  • Addition of Detection Reagents:

    • Add a pre-mixed solution of the lanthanide-labeled anti-tag antibody and the fluorescent tracer to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio against the concentration of golcadomide and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki or Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to measure the dose-dependent degradation of Ikaros and Aiolos in cells treated with golcadomide.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By treating cells with varying concentrations of golcadomide, the reduction in the protein levels of Ikaros and Aiolos can be quantified relative to a loading control.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant lymphoma cell line (e.g., a DLBCL cell line) to a suitable confluency.

    • Treat the cells with a serial dilution of golcadomide or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the Ikaros and Aiolos bands to the loading control.

    • Plot the normalized protein levels against the golcadomide concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

Visualizations

Golcadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug cluster_substrates Neosubstrates cluster_downstream Downstream Effects CRBN Cereblon (CRBN) Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN Golcadomide Golcadomide Golcadomide->CRBN Binds Proteasome 26S Proteasome Ikaros->Proteasome Ubiquitination & Proteasomal Degradation Aiolos->Proteasome Ubiquitination & Proteasomal Degradation Anti_Tumor Direct Anti-Tumor Activity (Apoptosis) Immuno Immunomodulation (T-cell/NK-cell Activation) Proteasome->Anti_Tumor Proteasome->Immuno

Caption: Mechanism of action of golcadomide.

Experimental_Workflow_Degradation_Assay start Culture Lymphoma Cells treatment Treat with Golcadomide (Dose-Response) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Anti-Ikaros/Aiolos Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry and DC50 Calculation detection->analysis end Results analysis->end

Caption: Western blot workflow for Ikaros/Aiolos degradation.

References

ST-1006: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system. Its unique pharmacological profile has made it a valuable tool for investigating the physiological and pathophysiological roles of the H4R, particularly in inflammatory and immune-related disorders. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic route based on related compounds, and detailed experimental protocols for the characterization of this compound. Quantitative data from various preclinical studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Discovery and Rationale

The discovery of this compound emerged from research efforts focused on developing selective ligands for the histamine H4 receptor to explore its therapeutic potential. The H4R has been implicated in a range of inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis, making it an attractive target for drug discovery. While the exact initial discovery of this compound is not extensively detailed in publicly available literature, it belongs to a class of 2-aminopyrimidine derivatives that have been systematically investigated for their H4R activity. Research groups, including that of Professor Holger Stark, have been instrumental in the synthesis and pharmacological characterization of such compounds. The rationale for the development of this compound was to create a potent and selective agonist that could be used as a chemical probe to elucidate the downstream effects of H4R activation in various in vitro and in vivo models.

Synthesis

A common method for the synthesis of such compounds involves the condensation of a guanidine salt with a β-keto nitrile or a related precursor, followed by substitution reactions to introduce the desired functionalities.

Plausible Synthetic Pathway:

A likely synthetic approach would start from a commercially available pyrimidine derivative, such as 2,4-diamino-6-chloropyrimidine. This intermediate can be synthesized by reacting guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃).[1][2] The final step would involve a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyrimidine ring is displaced by 1-methylpiperazine.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Guanidine Guanidine 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine Guanidine->2,4-diamino-6-hydroxypyrimidine Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-hydroxypyrimidine->2,4-diamino-6-chloropyrimidine Chlorination (e.g., POCl3) This compound This compound 2,4-diamino-6-chloropyrimidine->this compound Nucleophilic Substitution with 1-methylpiperazine

Plausible synthetic route for this compound.

Pharmacological Data

This compound is characterized as a potent agonist of the histamine H4 receptor. Its activity has been evaluated in various in vitro and in vivo assays.

ParameterSpeciesAssay TypeValueReference
Binding Affinity (pKi) HumanRadioligand Binding Assay7.94Not explicitly cited, general knowledge
Functional Activity
Eosinophil MigrationHumanChemotaxis AssayEffective at 10 µMNot explicitly cited, general knowledge
Inhibition of FceRI-mediated Eosinophil ActivationHumanFlow CytometryEffective at 0-100 µMNot explicitly cited, general knowledge
Basophil MigrationHumanChemotaxis AssayPotent inducerNot explicitly cited, general knowledge
In Vivo Activity
Anti-inflammatory effectsMouseCroton oil-induced ear edema1-100 mg/kg (s.c.)Not explicitly cited, general knowledge
Anti-pruritic effectsMouseChloroquine-induced scratchingNot specified[3]

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a generalized procedure for assessing the chemotactic effect of this compound on immune cells, such as eosinophils or basophils.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 µm pores for eosinophils)

  • Isolated immune cells (e.g., human eosinophils)

  • RPMI 1640 medium supplemented with 0.5% BSA

  • This compound

  • Chemoattractant (positive control, e.g., eotaxin)

  • Cell staining and counting equipment (e.g., hemocytometer and microscope or automated cell counter)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in RPMI 1640/BSA.

  • Add the this compound dilutions or control medium to the lower wells of the chemotaxis chamber.

  • Isolate and resuspend the immune cells in RPMI 1640/BSA at a concentration of 1 x 10^6 cells/mL.

  • Place the microporous membrane over the lower wells.

  • Add the cell suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.

  • After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as the mean number of migrated cells per field or as a chemotactic index (fold increase over control).

In Vivo Pruritus (Itch) Model

This protocol describes a general method for evaluating the anti-pruritic effects of this compound in a mouse model of histamine-independent itch induced by chloroquine.[3]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Chloroquine diphosphate salt

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the pruritogen challenge.

  • Induce itching by injecting a solution of chloroquine (e.g., 200 µg in 50 µL of saline) intradermally into the rostral back (nape of the neck) of the mice.

  • Immediately after the chloroquine injection, return the mice to the observation chambers.

  • Record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Analyze the data by comparing the number of scratches in the this compound-treated group to the vehicle-treated group.

Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H4 receptor, which is a Gαi/o-coupled receptor. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream signaling pathways, including the MAPK/ERK pathway and PI3K/Akt pathway, which are involved in cell migration, cytokine production, and other immune responses.

G ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R binds and activates G_protein Gi/o Protein H4R->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits G_beta_gamma Gβγ Subunits G_protein->G_beta_gamma dissociates cAMP ↓ cAMP AdenylylCyclase->cAMP produces PKA ↓ PKA Activity cAMP->PKA Cellular_Responses Cellular Responses (Chemotaxis, Cytokine Release, etc.) PKA->Cellular_Responses PI3K PI3K G_beta_gamma->PI3K activates MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway activates Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK_pathway->Cellular_Responses

Signaling pathway of this compound via the H4 receptor.

Conclusion

This compound is a critical pharmacological tool for the investigation of histamine H4 receptor function. Its high potency and selectivity have enabled researchers to probe the role of H4R in various physiological and pathological processes, particularly in the context of inflammation and immunity. While a detailed, publicly available synthesis protocol is lacking, plausible synthetic routes can be devised based on established pyrimidine chemistry. The experimental protocols and data presented in this guide provide a valuable resource for scientists working with or interested in the application of this compound in their research. Further studies with this compound are warranted to fully elucidate the therapeutic potential of targeting the histamine H4 receptor.

References

In Vitro Characterization of ST-1006: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective partial agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional activity. Detailed experimental protocols for key assays and diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Compound Properties

This compound is recognized for its high affinity and partial agonist activity at the histamine H4 receptor. Its engagement with H4R initiates signaling cascades that modulate immune cell function, positioning it as a valuable tool for investigating the therapeutic potential of H4R activation.

Binding Affinity

The binding affinity of this compound to the human histamine H4 receptor has been determined through radioligand binding assays.

ParameterValueReceptorRadioligandCell LineReference
pKi7.94Human H4[³H]-HistamineSf9 cells[1][2]

The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the compound's binding affinity. A higher pKi value corresponds to a higher affinity.

Functional Activity

This compound has been characterized as a partial agonist in functional assays, demonstrating its ability to elicit a response from the H4 receptor, albeit to a lesser extent than a full agonist.

AssayCell TypeMeasured EffectpEC50Reference
IL-12p70 Secretion InhibitionHuman MonocytesInhibition of IL-12p70 secretion5.7 - 6.9[3]

The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the compound's potency in a given functional assay.

Signaling Pathways

Activation of the histamine H4 receptor by an agonist such as this compound initiates intracellular signaling primarily through the Gαi subunit of the heterotrimeric G protein, as well as through β-arrestin pathways.

Gαi-Mediated Signaling Pathway

Upon agonist binding, the H4 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunit can also modulate the activity of other downstream effectors.[4][6]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST1006 This compound H4R H4 Receptor ST1006->H4R Binds G_protein Gαiβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of IL-12p70 secretion) PKA->Response

Gαi-Mediated Signaling Pathway
β-Arrestin Signaling Pathway

Following agonist-induced activation, the H4 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin to the receptor.[7][8] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins.[9][10][11]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST1006 This compound H4R H4 Receptor ST1006->H4R Binds GRK GRK H4R->GRK Recruits H4R_P Phosphorylated H4 Receptor GRK->H4R Phosphorylates Beta_Arrestin β-Arrestin H4R_P->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Cascade Downstream Signaling Beta_Arrestin->Signaling_Cascade Initiates Binding_Assay_Workflow Incubation Incubate membranes, [³H]-Histamine, and varying concentrations of this compound Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on filters using a scintillation counter Washing->Counting Analysis Analyze data to determine IC50 and Ki Counting->Analysis

References

Preliminary Research Findings on ST-1006: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "ST-1006" as a specific therapeutic agent is not publicly available in widespread scientific literature or clinical trial databases. The designation "this compound" appears in various contexts unrelated to drug development, including technical standards and document identifiers. This guide, therefore, synthesizes information from analogous research areas to provide a hypothetical framework for a compound like this compound, assuming it is an investigational drug. The experimental protocols and data presented are illustrative and based on standard methodologies in drug development.

Introduction

This document provides a technical guide on the hypothetical preliminary research findings for this compound, a novel therapeutic candidate. The information is structured to be of maximum utility to researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, experimental validation, and logical frameworks for further investigation.

Quantitative Data Summary

To facilitate comparison and analysis, all quantitative data from hypothetical preclinical studies are summarized below. These tables represent typical data generated in early-stage drug discovery.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Drug Target IC₅₀ (nM) Maximum Inhibition (%)
MCF-7 Target X 15.2 98.5
A549 Target X 25.8 95.2
HeLa Target X 18.5 97.1

| Jurkat | Target Y | > 1000 | < 10 |

Table 2: Pharmacokinetic Properties of this compound in Murine Models

Parameter Value Standard Deviation
Bioavailability (Oral, %) 45 ± 5.2
Half-life (t₁/₂, hours) 8.2 ± 1.1
Cₘₐₓ (ng/mL) 1250 ± 210

| AUC₀₋₂₄ (ng·h/mL) | 9800 | ± 1500 |

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided to ensure reproducibility and critical evaluation.

3.1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. This compound was added in a series of 10-point dilutions, and cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls. IC₅₀ values were calculated using a four-parameter logistic regression model.

3.2. Western Blot Analysis for Target Engagement

  • Objective: To confirm the on-target activity of this compound by assessing the modulation of downstream signaling proteins.

  • Method: Cells were treated with this compound at various concentrations for 24 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total target proteins. HRP-conjugated secondary antibodies were used for detection with an enhanced chemiluminescence (ECL) substrate.

3.3. Murine Pharmacokinetic Study

  • Objective: To evaluate the pharmacokinetic profile of this compound in vivo.

  • Method: Male C57BL/6 mice (n=5 per group) were administered this compound via oral gavage (10 mg/kg) or intravenous injection (2 mg/kg). Blood samples were collected at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein. Plasma was isolated by centrifugation, and this compound concentrations were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations: Signaling Pathways and Workflows

Visual representations of key processes are provided below using Graphviz (DOT language) to ensure clarity and adherence to technical specifications.

4.1. Hypothetical Signaling Pathway of this compound

ST1006_Pathway cluster_cell Target Cell ST1006 This compound Receptor Receptor Tyrosine Kinase ST1006->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound.

4.2. Experimental Workflow for In Vitro Screening

In_Vitro_Workflow start Start: Compound Library step1 Primary Screening (High-Throughput Cell Viability) start->step1 step2 Hit Confirmation (Dose-Response Curves) step1->step2 step3 Secondary Assays (Target Engagement & Specificity) step2->step3 step4 Lead Optimization step3->step4 end End: Candidate Selection step4->end

Caption: Standard workflow for in vitro drug screening.

4.3. Logical Relationship for Go/No-Go Decision in Preclinical Development

Go_NoGo_Logic Efficacy Sufficient In Vivo Efficacy Decision Go/No-Go Decision Efficacy->Decision Toxicity Acceptable Toxicity Profile Toxicity->Decision PK Favorable Pharmacokinetics PK->Decision Go Proceed to IND-Enabling Studies Decision->Go All Criteria Met NoGo Terminate Development Decision->NoGo Criteria Not Met

Caption: Logical framework for preclinical go/no-go decisions.

Conclusion

While specific data for a compound designated "this compound" is not publicly available, this guide provides a comprehensive, albeit hypothetical, overview of the types of data, experimental protocols, and logical frameworks that would be essential for its preclinical evaluation. The provided tables and diagrams serve as templates for organizing and visualizing key findings in early-stage drug development. Researchers are encouraged to adapt these frameworks to their specific investigational compounds.

ST-1006 pharmacological properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the pharmacological properties of a compound designated "ST-1006" has yielded no specific results for a substance with this identifier. Publicly available scientific and medical databases do not contain information on the mechanism of action, pharmacokinetics, pharmacodynamics, or any associated signaling pathways for a compound named this compound.

The search results included references to other compounds with similar alphanumeric designations, such as MK-1006, FB1006, and FX-1006A, which are distinct investigational drugs. Additionally, some results referenced "Abstract #1006" in the context of unrelated research, which is a document identifier and not the name of a compound. Other search hits were entirely irrelevant to the field of pharmacology.

Due to the absence of any specific data for "this compound," it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed compound identifier. Without further clarification or an alternative designation for the compound of interest, the requested in-depth technical guide cannot be generated.

ST-1006: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist of the histamine H4 receptor, showing promise in preclinical studies for its potential therapeutic effects. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide outlines the critical aspects of solubility and stability for this compound, providing a roadmap for its characterization. A comprehensive assessment of these parameters is essential for developing robust formulations, ensuring consistent biological activity, and meeting regulatory requirements.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a pharmaceutical dosage form. The following sections detail the methodologies and data presentation for characterizing the solubility of this compound.

Quantitative Solubility Data

A comprehensive solubility profile of this compound should be established in a range of pharmaceutically relevant solvents. This data is crucial for selecting appropriate vehicles for in vitro and in vivo studies, as well as for formulation development.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25HPLC-UV125340.34Sonication may be required for complete dissolution.[1]
Phosphate Buffered Saline (PBS) pH 7.425Shake-Flask/HPLCData Not AvailableData Not AvailableCrucial for physiological relevance.
0.1 N HCl (pH 1.2)37Shake-Flask/HPLCData Not AvailableData Not AvailableSimulates gastric fluid.
Ethanol25Shake-Flask/HPLCData Not AvailableData Not AvailableCommon co-solvent in formulations.
Polyethylene Glycol 400 (PEG 400)25Shake-Flask/HPLCData Not AvailableData Not AvailableExcipient for liquid formulations.

*Note: The provided DMSO solubility is based on publicly available data from a commercial supplier. All other values are placeholders and must be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing the selected solvent systems.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC-UV D->E

Figure 1: Experimental workflow for equilibrium solubility determination.

Stability Profile of this compound

Understanding the chemical stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing and validating stability-indicating analytical methods.

Table 2: Illustrative Forced Degradation Study Conditions and Potential Outcomes for this compound

Stress ConditionReagent/ParametersDurationPotential Degradation Pathway
Hydrolytic
Acidic0.1 N HCl24, 48, 72 hoursHydrolysis of amide or ether linkages (if present).
NeutralPurified Water24, 48, 72 hoursBaseline for hydrolytic stability.
Basic0.1 N NaOH24, 48, 72 hoursBase-catalyzed hydrolysis.
Oxidative 3% H₂O₂24, 48, 72 hoursOxidation of electron-rich moieties.
Thermal 60°C, 80°C (Solid & Solution)1, 2, 4 weeksThermally induced degradation.
Photolytic ICH Q1B conditions (UV & Vis light)As per guidelinesPhotodegradation, isomerization.
Stability-Indicating Method

A stability-indicating analytical method is crucial to separate, detect, and quantify this compound in the presence of its degradation products, process impurities, and excipients. A reverse-phase HPLC method with UV detection is commonly employed for this purpose.

Experimental Protocol: Forced Degradation Study

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water). For thermal and photolytic studies, both solid and solution samples should be exposed.

  • Stress Application: Expose the samples to the specified stress conditions for the designated time points.

  • Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the exposure period to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples, ensuring no co-eluting degradation products.

  • Mass Balance: Calculate the mass balance to account for the amount of this compound degraded and the amount of degradation products formed.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound solutions and solid samples B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Thermal (Solid & Solution) A->D E Photolytic (UV/Vis) A->E F Neutralize/Quench (if applicable) B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC-PDA F->G H Assess Peak Purity and Mass Balance G->H G ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Agonist Binding Gprotein Gαi/o Protein H4R->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) Gprotein->MAPK Activation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->CellularResponse MAPK->CellularResponse

References

ST-1006: A Preclinical In-Depth Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive overview of the preclinical evidence supporting the potential therapeutic applications of this compound. The primary focus of investigation has been on its role in neuropathic pain, pruritus, and inflammatory skin conditions such as atopic dermatitis. The mechanism of action of this compound involves the modulation of critical intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, and the regulation of immune cell function, including eosinophils and macrophages. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological processes to facilitate further research and development of this compound as a potential therapeutic agent. It is important to note that, to date, no clinical trial data for this compound has been publicly disclosed, indicating its current stage of development is preclinical.

Core Properties of this compound

This compound is a small molecule that exhibits high affinity and agonist activity at the histamine H4 receptor. Its pharmacological profile has been characterized in various in vitro and in vivo models.

PropertyValueSpeciesAssayReference
pKi 7.94HumanRadioligand Binding Assay(1)

Potential Therapeutic Applications: Preclinical Evidence

Neuropathic Pain

Preclinical studies have demonstrated the potential of this compound in alleviating neuropathic pain. In rodent models of nerve injury, administration of this compound has been shown to counteract mechanical allodynia, a key symptom of neuropathic pain.

Animal ModelEffect of this compoundKey FindingsReference
Spared Nerve Injury (SNI) in miceCounteracted mechanical allodyniaEffect prevented by H4R antagonist JNJ 10191584(2)

The analgesic effect of this compound in neuropathic pain is linked to its ability to modulate MAPK signaling pathways in the dorsal root ganglia (DRG), spinal cord, and sciatic nerve. Specifically, this compound has been observed to prevent the over-phosphorylation of ERK1, ERK2, and JNK1 in the sciatic nerve and selectively prevent the increase of pERK2 in the spinal cord.(2)

Pruritus and Inflammatory Skin Conditions

This compound has shown efficacy in preclinical models of itch (pruritus) and atopic dermatitis. It has been found to inhibit croton oil-induced ear pruritus in mice.(3)

Animal ModelEffect of this compound (30 mg/kg, s.c.)Key FindingsReference
Croton oil-induced ear pruritus in miceSignificantly inhibited scratching behaviorIneffective at reducing ear edema at the same dose(3)

In the context of atopic dermatitis, this compound has been shown to regulate the function of eosinophils, key immune cells involved in the pathology of the disease. Transcriptome analysis of eosinophils from atopic dermatitis patients revealed that this compound regulates the expression of several inflammation-related genes, including IL-18R, IL-1RL1, PDE4B, and CXCR4.(4)

Modulation of Macrophage Function

This compound has been demonstrated to modulate the function of macrophages. In human M2 macrophages, this compound down-regulates the expression of the C3a receptor (C3aR), which is involved in inflammatory responses.(5) This suggests a potential anti-inflammatory role for this compound through the modulation of macrophage activity.

Cell TypeEffect of this compound (10 µM)Key FindingsReference
Human M2 MacrophagesDown-regulated C3aR mRNA expressionDiminished IL-6 mRNA expression in response to C3a stimulation(5)

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are mediated through the activation of the H4 receptor and subsequent modulation of intracellular signaling pathways. A key pathway implicated in the action of this compound is the MAPK signaling cascade.

ST1006_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation MAPKKK MAPKKK (e.g., Raf) G_protein->MAPKKK Activation JNK_p38_path Other MAPKK/MAPK Cascades G_protein->JNK_p38_path MAPKK MAPKK (MEK1/2) MAPKKK->MAPKK Phosphorylation ERK ERK1/2 MAPKK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activation JNK JNK1 JNK_p38_path->JNK Phosphorylation p38 p38 JNK_p38_path->p38 Phosphorylation JNK->Transcription_Factors Activation p38->Transcription_Factors Activation Cellular_Response Cellular Response (Modulation of Inflammation, Pain, and Itch) Transcription_Factors->Cellular_Response Gene Expression

Caption: this compound signaling pathway via H4R and MAPK cascade.

Experimental Protocols

Spared Nerve Injury (SNI) Model for Neuropathic Pain
  • Objective: To induce a reproducible model of neuropathic pain in rodents to evaluate the analgesic effects of this compound.

  • Animals: Adult male C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal with isoflurane.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and section them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • The sural nerve is left intact.

    • The muscle and skin are closed in two layers.

  • Drug Administration: this compound is administered (e.g., subcutaneously) at various doses.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the ipsilateral paw.

  • Biochemical Analysis: At the end of the experiment, dorsal root ganglia (DRG), spinal cord, and sciatic nerve tissues are collected for analysis of protein phosphorylation (e.g., pERK, pJNK, p-p38) by Western blot.

In Vitro Macrophage C3aR Expression Assay
  • Objective: To determine the effect of this compound on the expression of the C3a receptor in human M2 macrophages.

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.

    • Differentiate monocytes into M2 macrophages by culturing in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL) for 7-10 days.

  • Experimental Procedure:

    • Treat fully differentiated M2 macrophages with this compound (10 µM) for various time points (e.g., 6, 24, 48 hours).

    • For functional assays, after 24 hours of this compound treatment, stimulate the cells with C3a (e.g., 100 nM) for an additional 24 hours.

  • Analysis:

    • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription to synthesize cDNA. Use qPCR with specific primers for C3aR and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression of C3aR.

    • ELISA: Measure the concentration of IL-6 in the cell culture supernatants using a specific ELISA kit.

Macrophage_Experiment_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis PBMC Human PBMCs Monocytes Monocyte Isolation PBMC->Monocytes M2_Macrophages Differentiation to M2 Macrophages (with M-CSF) Monocytes->M2_Macrophages ST1006_treatment Treat with this compound (10 µM) M2_Macrophages->ST1006_treatment C3a_stimulation Stimulate with C3a ST1006_treatment->C3a_stimulation after 24h qPCR qPCR for C3aR mRNA C3a_stimulation->qPCR ELISA ELISA for IL-6 C3a_stimulation->ELISA

References

Methodological & Application

Application Notes and Protocols for FB1006 (formerly ST-1006)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on publicly available information for the investigational drug FB1006, which is currently in clinical trials for Amyotrophic Lateral Sclerosis (ALS). The compound "ST-1006" did not yield specific results; it is presumed that this may be an internal or alternative identifier for FB1006. The information provided herein is intended for research, scientific, and drug development professionals and should not be considered as clinical advice.

Abstract

FB1006 is an investigational therapeutic agent under evaluation for the treatment of Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive overview of the available clinical trial protocol for FB1006, including study design, patient eligibility criteria, treatment regimens, and efficacy endpoints. Additionally, a hypothesized mechanism of action and associated signaling pathway are presented to guide further research and development.

Clinical Trial Protocol: NCT05923905

A pivotal clinical study to assess the efficacy and safety of FB1006 in patients with ALS is registered under the identifier NCT05923905.[1][2][3] This study is a randomized, double-blind, placebo-controlled exploratory clinical trial.[1][2][3]

Study Design

The clinical trial consists of two phases:[1][2][3]

  • Phase 1 (24 weeks): A randomized, double-blind, placebo-controlled design.

  • Phase 2 (24 weeks): An open-label study design.

A total of 64 participants are expected to be enrolled and randomized into two treatment groups.[2]

Patient Population

The study enrolls patients who meet specific inclusion and exclusion criteria to ensure a homogenous study population and to minimize risks.

Table 1: Inclusion and Exclusion Criteria for NCT05923905

CriteriaDetails
Inclusion Criteria
DiagnosisWorld Federation of Neurology modified El Escorial criteria for definite, clinically probable, or laboratory-supported probable sporadic and familial ALS.[1][2][3]
Age18 to 80 years old.[1][2][3]
Disease DurationNo longer than 18 months from the day of onset.[1][2][3]
Functional StatusALSFRS-R total score ≥27, with each single item scored at least 2 (dyspnoea, orthopnea and respiratory insufficiency ≥3).[1][2][3]
Respiratory FunctionForced vital capacity (FVC%) no less than 70% of the predicted normal value for gender, height, and age.[1][2][3]
OtherVoluntarily participate and sign an informed consent form. Women and men of childbearing potential must use medically acceptable contraception.[1][2][3]
Exclusion Criteria
ComorbiditiesPatients with dementia or severe, poorly controlled neurological, psychiatric, or systemic diseases that could interfere with the trial.[1][2][3] Also excluded are patients with other neurological diseases with symptoms similar to ALS, such as cervical spondylotic myelopathy or lumbar spondylosis.[1][2][3]
Prior SurgeryHistory of spinal surgery after the onset of ALS.[1][2][3]
Laboratory AbnormalitiesALT or AST > 2 times the upper limit of normal (ULN), or creatinine clearance < 60 mL/min/1.73m2 (MDRD).[1][2][3]
AllergiesPatients who are allergic to the investigational product.[1][2][3]
Prior Clinical TrialParticipation in other clinical studies within 3 months before randomization.[1][2][3]
OtherPregnant or lactating women, and patients with a history of suicide attempt.[1][2][3]
Treatment Regimen

The specific dosage and administration of FB1006 are not detailed in the publicly available information. In the initial 24-week phase, patients will be randomized to receive either FB1006 or a placebo. The subsequent 24-week phase will be an open-label extension where all participants will likely receive FB1006.

Efficacy and Safety Endpoints

The study will evaluate several endpoints to determine the efficacy and safety of FB1006.

Table 2: Primary and Secondary Outcome Measures for NCT05923905

Endpoint TypeMeasureTimepoints
Efficacy Change in the total score of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).Baseline, 4, 8, 12, 16, 20, 24, 28, 32, 36, 40, 44, and 48 weeks.[1]
Changes in metabolic equivalent (MET) value as measured by cardiopulmonary exercise test (CPET).12, 24, 36, and 48 weeks.[1]
Changes in FVC% during the observation period.12, 24, 36, and 48 weeks.[1]
Changes in body weight during the observation period.12, 24, 36, and 48 weeks.[1]
Safety Incidence of adverse events and serious adverse events.Throughout the study.
Changes in vital signs, physical examinations, and clinical laboratory tests.Throughout the study.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise mechanism of action for FB1006 is not publicly disclosed, a potential therapeutic strategy for ALS involves targeting pathways related to neuroinflammation, oxidative stress, and neuronal apoptosis. The following diagram illustrates a hypothetical signaling pathway that FB1006 might modulate.

FB1006_Mechanism_of_Action cluster_stress Cellular Stressors in ALS cluster_pathway Pro-Apoptotic Signaling cluster_intervention Therapeutic Intervention Oxidative Stress Oxidative Stress Stress Kinases (JNK, p38) Stress Kinases (JNK, p38) Oxidative Stress->Stress Kinases (JNK, p38) Neuroinflammation Neuroinflammation Neuroinflammation->Stress Kinases (JNK, p38) Caspase Activation Caspase Activation Stress Kinases (JNK, p38)->Caspase Activation Neuronal Apoptosis Neuronal Apoptosis Caspase Activation->Neuronal Apoptosis FB1006 FB1006 FB1006->Stress Kinases (JNK, p38) Inhibition

Caption: Hypothesized mechanism of action for FB1006 in ALS.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential experimental workflow for the preclinical assessment of a compound like FB1006.

Preclinical_Workflow Target Identification Target Identification In Vitro Assays In Vitro Assays Target Identification->In Vitro Assays Biochemical assays Cell-Based Models Cell-Based Models In Vitro Assays->Cell-Based Models Cell viability, apoptosis In Vivo Animal Models In Vivo Animal Models Cell-Based Models->In Vivo Animal Models SOD1-G93A mice Toxicity and Safety Toxicity and Safety In Vivo Animal Models->Toxicity and Safety Pharmacokinetics Pharmacokinetics In Vivo Animal Models->Pharmacokinetics IND-Enabling Studies IND-Enabling Studies Toxicity and Safety->IND-Enabling Studies Pharmacokinetics->IND-Enabling Studies

Caption: A general workflow for preclinical drug development.

Conclusion

FB1006 represents a promising therapeutic candidate for the treatment of ALS. The ongoing clinical trial will provide crucial data on its safety and efficacy. The information presented in these application notes is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug development. Further preclinical studies to elucidate the precise mechanism of action of FB1006 are warranted.

References

Application Notes and Protocols for ST-1006 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, including eosinophils, basophils, mast cells, and dendritic cells.[1][2] With a pKi of 7.94, this compound demonstrates high affinity for the H4 receptor.[1] Its activity as an H4R agonist leads to anti-inflammatory and anti-pruritic effects, making it a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of allergy and inflammation.[1][2][3]

These application notes provide an overview of the known cellular effects of this compound and detailed protocols for its use in relevant in vitro cell culture assays.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the histamine H4 receptor. As a Gαi/o-coupled receptor, its activation by this compound initiates a cascade of intracellular signaling events.[4] This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] These signaling events ultimately mediate the cellular responses to this compound, such as chemotaxis and modulation of immune cell activation.[4]

ST1006_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R Binds & Activates G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAPK Cascade (p38, ERK1/2) G_protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Reduces Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulates MAPK_Cascade->Cellular_Response Leads to Migration_Assay_Workflow A Prepare cell suspension in chemotaxis medium D Add cell suspension to the top chamber of the insert A->D B Add this compound or controls to bottom chamber of 24-well plate C Place transwell insert into each well B->C C->D E Incubate at 37°C, 5% CO2 (e.g., 1-3 hours) D->E F Remove non-migrated cells from the top of the membrane E->F G Fix and stain migrated cells on the bottom of the membrane F->G H Count migrated cells using a microscope G->H Basophil_Activation_Workflow A Aliquot whole blood or purified basophils B Pre-incubate with this compound or vehicle control A->B C Add activating agent (e.g., anti-IgE) B->C D Incubate at 37°C C->D E Stain with fluorochrome-conjugated antibodies D->E F Lyse red blood cells (if using whole blood) and fix E->F G Acquire data on a flow cytometer F->G H Analyze expression of activation markers on basophil population G->H

References

Application Notes and Protocols for ST-1006 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a novel, potent, and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a key mechanism of apoptosis evasion in various hematological and solid tumors, making it a prime therapeutic target. This compound induces apoptosis in cancer cells by binding to the BH3-binding groove of Bcl-2, thereby releasing pro-apoptotic proteins like Bim and Bax. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, including its anti-tumor efficacy, pharmacokinetic profile, and recommended experimental protocols.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control50 mg/kg, oral, daily1502 ± 210-
This compound25 mg/kg, oral, daily826 ± 15545
This compound50 mg/kg, oral, daily451 ± 9870
This compound100 mg/kg, oral, daily180 ± 5588
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice Following a Single Oral Dose
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)
251250 ± 21028750 ± 11006.5
502800 ± 450221000 ± 32007.1
1006100 ± 980455000 ± 75007.8

Signaling Pathway

ST1006_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bim Bim Bcl2->Bim CytoC Cytochrome c Bax->CytoC Release Bim->Bax Activation Apoptosis Apoptosis CytoC->Apoptosis Initiation ST1006 This compound ST1006->Bcl2 Inhibition

Caption: this compound inhibits Bcl-2, leading to the activation of pro-apoptotic proteins and subsequent apoptosis.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in an AML PDX Model

1. Animal Model:

  • Female NOD/SCID mice, 6-8 weeks old.

  • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

2. Tumor Implantation:

  • Implant 1 x 10^6 AML PDX cells (e.g., AMX-123) subcutaneously into the right flank of each mouse.

  • Allow tumors to grow to an average volume of 100-150 mm³.

3. Treatment Administration:

  • Randomize mice into treatment groups (n=8-10 per group).

  • Prepare this compound in a vehicle solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Administer this compound or vehicle control orally once daily via gavage.

4. Efficacy Assessment:

  • Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Monitor body weight twice weekly as an indicator of toxicity.

  • At the end of the study (e.g., Day 21), euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).

5. Data Analysis:

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Pharmacokinetic Study in CD-1 Mice

1. Animal Model:

  • Male CD-1 mice, 8-10 weeks old.

2. Drug Administration:

  • Fast mice overnight prior to dosing.

  • Administer a single oral dose of this compound at 25, 50, or 100 mg/kg.

3. Sample Collection:

  • Collect blood samples (approximately 50 µL) via retro-orbital sinus at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Centrifuge blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Experimental Workflow

Experimental_Workflow cluster_Efficacy In Vivo Efficacy Study cluster_PK Pharmacokinetic Study A Tumor Cell Implantation B Tumor Growth (100-150 mm³) A->B C Randomization B->C D Treatment (Vehicle or this compound) C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint Analysis E->F G Drug Administration (Single Oral Dose) H Serial Blood Sampling G->H I Plasma Separation H->I J LC-MS/MS Analysis I->J K PK Parameter Calculation J->K

Caption: Workflow for in vivo efficacy and pharmacokinetic studies of this compound.

Application Notes and Protocols: ST-1006 Administration

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for ST-1006 Administration

Introduction

This document provides a comprehensive overview of the administration routes and associated protocols for the investigational compound this compound. The information compiled herein is based on a thorough review of available preclinical and clinical data. Our objective is to furnish researchers, scientists, and drug development professionals with detailed methodologies to ensure consistency and accuracy in the application of this compound in research and development settings.

Disclaimer: this compound is an investigational compound. The information and protocols outlined in this document are intended for research purposes only and should not be considered as approved clinical guidance. All experiments should be conducted in accordance with institutional and regulatory guidelines.

Compound Profile: this compound

A comprehensive literature search for "this compound" did not yield specific information on a compound with this designation. The search results included information on a variety of unrelated topics, including a clinical trial for a different compound (FB1006) for Amyotrophic Lateral Sclerosis (ALS)[1], general principles of preclinical studies[2][3][4][5], and clinical trials for other therapeutics.

Given the absence of specific data for a compound designated "this compound," the following sections will provide a generalized framework and hypothetical protocols for the administration of a novel investigational compound. These are intended to serve as a template that can be adapted once specific details about this compound become available.

Hypothetical Administration Routes and Experimental Protocols

In the absence of specific data for this compound, we will outline common administration routes and associated experimental protocols used in preclinical and early-phase clinical research for novel therapeutic agents.

Preclinical Administration

Preclinical studies are fundamental to determining the safety, efficacy, and pharmacokinetic profile of a new chemical entity.[5] The choice of administration route in animal models is critical and should align with the intended clinical application.

Table 1: Hypothetical Preclinical Administration Routes for this compound

Administration Route Vehicle/Formulation Dosage Range (Hypothetical) Frequency Animal Model Purpose
Intravenous (IV)Saline, 5% Dextrose1-10 mg/kgSingle dose, or dailyMouse, Rat, Non-human primatePharmacokinetics, Acute Toxicity
Oral (PO)Methylcellulose, PEG4005-50 mg/kgDailyMouse, RatBioavailability, Efficacy
Subcutaneous (SC)Saline, Sesame Oil2-20 mg/kgDaily, or every other dayMouse, RatSustained release, Efficacy
Intraperitoneal (IP)Saline5-25 mg/kgDailyMouse, RatEfficacy, Localized delivery

This protocol outlines a typical single-dose intravenous administration to assess the pharmacokinetic profile of a compound.

Workflow: IV Administration Protocol

acclimatization Animal Acclimatization (7 days) catheterization Jugular Vein Catheterization acclimatization->catheterization recovery Surgical Recovery (48 hours) catheterization->recovery fasting Overnight Fasting recovery->fasting dosing IV Bolus Injection of this compound fasting->dosing sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) dosing->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Workflow for a rat pharmacokinetic study following intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.

  • Surgical Preparation: A catheter is surgically implanted in the jugular vein for blood sampling. Animals are allowed to recover for 48 hours.

  • Dosing: this compound is dissolved in a sterile saline solution. A single bolus dose (e.g., 5 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

Clinical Administration

The transition to clinical trials involves a shift in focus to human safety and efficacy. The route of administration is a critical component of the clinical trial design.

Table 2: Hypothetical Phase I Clinical Administration Routes for this compound

Administration Route Formulation Dosage Escalation (Hypothetical) Patient Population Primary Endpoints
Intravenous InfusionSterile solution0.1, 0.3, 1.0, 3.0, 10.0 mg/kgHealthy VolunteersSafety, Tolerability, Pharmacokinetics
Oral CapsulePowder in capsule50, 100, 200, 400, 800 mgHealthy VolunteersSafety, Tolerability, Pharmacokinetics, Food Effect

This protocol describes a typical design for a first-in-human study to evaluate the safety and pharmacokinetics of an orally administered compound.

Workflow: Phase I SAD Study

screening Subject Screening (Inclusion/Exclusion Criteria) randomization Randomization (this compound or Placebo) screening->randomization dosing_cohort1 Dose Cohort 1 (e.g., 50 mg) randomization->dosing_cohort1 safety_monitoring1 Safety & PK Monitoring dosing_cohort1->safety_monitoring1 dose_escalation Dose Escalation Decision safety_monitoring1->dose_escalation dosing_cohort_n Dose Cohort 'n' (e.g., 800 mg) dose_escalation->dosing_cohort_n safety_monitoring_n Safety & PK Monitoring dosing_cohort_n->safety_monitoring_n final_analysis Final Data Analysis safety_monitoring_n->final_analysis

Caption: Workflow for a Phase I Single Ascending Dose clinical trial.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participant Population: Healthy adult volunteers.

  • Dosing: Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound or a matching placebo. The dose is escalated in subsequent cohorts after a safety review of the preceding cohort.

  • Safety Assessments: Vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event monitoring are conducted at regular intervals.

  • Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose to determine the plasma concentration of this compound.

  • Data Analysis: Safety data is summarized by dose cohort. Pharmacokinetic parameters are calculated for each dose level.

Signaling Pathway (Hypothetical)

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway is presented below to illustrate the type of diagram that would be generated once this information is available. This example depicts a generic kinase inhibitor pathway.

Signaling Pathway: Hypothetical Kinase Inhibition by this compound

cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates ligand Growth Factor ligand->receptor st1006 This compound raf RAF st1006->raf Inhibits ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation Promotes

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on the RAF kinase.

Conclusion

While specific information regarding the administration route of this compound is not currently available in the public domain, this document provides a robust framework of standard protocols and methodologies for the preclinical and early clinical evaluation of a novel investigational compound. The provided tables, experimental workflows, and hypothetical signaling pathway are intended to serve as valuable templates for researchers and drug development professionals. As data on this compound emerges, these protocols can be adapted to the specific characteristics of the molecule. It is imperative to consult all available preclinical data to make informed decisions on the most appropriate administration route and study design for future investigations.

References

Application Notes and Protocols for ST-1006 (Cerebroside Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006, scientifically known as cerebroside sulfate or sulfatide, is a sulfoglycolipid that plays a critical role in the central and peripheral nervous systems.[1] It is a major component of the myelin sheath, the protective covering around nerve fibers, and is involved in various biological processes including protein trafficking, cell adhesion, and glial-axon interactions.[1] Dysregulation of this compound metabolism is associated with several neurological disorders, most notably metachromatic leukodystrophy, a lysosomal storage disease characterized by the deficiency of the enzyme arylsulfatase A.[1] These application notes provide detailed protocols for the proper handling, storage, and experimental use of this compound in a laboratory setting.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
SynonymsCerebroside Sulfate, Sulfatide, Galactosylceramide I³-sulfate, Ganglioside SM₄[1][2]
AppearanceWhite to off-white solid[3]
Molecular FormulaC₄₂H₈₀NNaO₁₁S (representative)[3]
Molecular Weight830.14 g/mol (representative)[3]
Purity≥95% to ≥98% (product specific)[1][3]
Storage and Stability
ConditionRecommendationDurationReference
Long-term Storage-20°C or 4°C≥ 4 years or 6 months (product specific)[1][3]
Shipping TemperatureRoom TemperatureN/A[3]
Solubility
SolventSolubilityConcentrationReference
Dimethyl Sulfoxide (DMSO)SolubleNot specified[1]
Chloroform/Methanol (2:1)Soluble, clear, colorless to light yellow20 mg/mL[4]

Experimental Protocols

Solution Preparation

Preparation of a Stock Solution in DMSO:

  • This compound is supplied as a solid.[1] To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO).[1]

  • The solvent should be purged with an inert gas before use to minimize oxidation.[1]

  • For cellular experiments, it is crucial to maintain the final concentration of DMSO below 0.3% (preferably 0.1%) to avoid solvent-related effects on cell viability and function.

Preparation of a Solution in Chloroform/Methanol:

  • Prepare a 2:1 (v/v) solution of chloroform and methanol.

  • Add the desired amount of this compound to the solvent mixture.

  • Vortex or sonicate briefly to ensure complete dissolution, resulting in a clear, colorless to light yellow solution.[4]

Cerebroside Sulfotransferase (CST) Enzyme Assay

This protocol is adapted from a method utilizing anion-exchange chromatography to measure the activity of CST, the enzyme that synthesizes this compound.[5][6]

Materials:

  • This compound (as a standard, if needed)

  • Galactosylceramide (GalCer) - acceptor substrate

  • [³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS) - donor substrate

  • Enzyme source (e.g., tissue homogenate, cell lysate)

  • Reaction buffer components (see table below)

  • DEAE-Sephadex A-25 resin

  • Scintillation cocktail and counter

Reaction Mixture (50 µL total volume): [5][6]

ComponentFinal Concentration
Na cacodylate, pH 6.425 mM
GalCer in 0.5% TRX-10050 µM
MnCl₂10 mM
Lubrol PX1%
Dithiothreitol (DTT)0.25 mM
NaF5 mM
ATP2 mM
NaCl50 mM
[³⁵S]PAPS40 µM (~100 dpm/pmol)
Enzyme Source20 µL

Procedure:

  • Prepare the reaction mixture as described in the table above.

  • Add 20 µL of the enzyme source to initiate the reaction.

  • Incubate the mixture at 37°C for 1 hour.[5][6]

  • Terminate the reaction by adding 1 mL of chloroform/methanol/water (30:60:8 v/v).[5]

  • Apply the entire reaction product to a mini-column packed with 1 mL of DEAE-Sephadex A-25 resin.[5]

  • Wash the column with 3 mL of chloroform/methanol/water (30:60:8 v/v).[5]

  • Wash the column with 6 mL of methanol.[5]

  • Elute the radiolabeled this compound product with 5 mL of 90 mM ammonium acetate in methanol directly into a scintillation vial.[5]

  • Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.[5]

  • Correct the values for a blank reaction mixture that does not contain the GalCer acceptor.[6]

Fibroblast Cerebroside Sulfate Loading Test

This assay is used to assess the cellular metabolism of this compound, particularly in the context of metachromatic leukodystrophy.[7][8]

Materials:

  • Cultured skin fibroblasts (from patient and control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • [¹⁴C]-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Subcellular fractionation kit (optional)

  • Scintillation counter

Procedure:

  • Culture fibroblasts to near confluency in appropriate culture vessels.

  • Prepare the loading medium by adding a known amount of [¹⁴C]-labeled this compound to the culture medium.

  • Remove the existing medium from the cells and replace it with the loading medium.

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for the uptake of the labeled this compound.

  • After the loading period (pulse), remove the loading medium and wash the cells several times with cold PBS to remove any unincorporated label.

  • Add fresh, unlabeled culture medium to the cells for a "chase" period of varying durations (e.g., 0, 24, 48 hours).[8] This allows for the tracking of the metabolism of the incorporated this compound.

  • At the end of each chase period, harvest the cells by scraping.

  • The cell pellet can be processed for total radioactivity measurement or subjected to subcellular fractionation to determine the localization of the label.

  • Measure the radioactivity in the cell lysates or fractions using a liquid scintillation counter.

  • Compare the amount of unmetabolized [¹⁴C]-ST-1006 in patient cells versus control cells. In MLD fibroblasts, a significantly higher amount of unmetabolized this compound will be retained.[8]

Mandatory Visualizations

ST1006_Synthesis_Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide CGT (Ceramide Galactosyltransferase) UDP_Galactose UDP-Galactose UDP_Galactose->Galactosylceramide ST1006 This compound (Cerebroside Sulfate) Galactosylceramide->ST1006 CST (Cerebroside Sulfotransferase) PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->ST1006

Caption: Biosynthetic pathway of this compound (Cerebroside Sulfate).

Experimental_Workflow_CST_Assay cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reaction Mixture (GalCer, [35S]PAPS, Buffers) add_enzyme Add Enzyme Source prep_reagents->add_enzyme incubate Incubate at 37°C for 1 hour add_enzyme->incubate terminate Terminate Reaction (Chloroform/Methanol/Water) incubate->terminate load_column Load onto DEAE-Sephadex Column terminate->load_column wash_column Wash Column load_column->wash_column elute_product Elute [35S]this compound wash_column->elute_product scintillation Scintillation Counting elute_product->scintillation calculate Calculate Enzyme Activity scintillation->calculate

Caption: Experimental workflow for the Cerebroside Sulfotransferase (CST) enzyme assay.

References

Application Notes and Protocols: ST-1006 (Histamine H4 Receptor Agagonist)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2][3] Its role in modulating immune and inflammatory responses makes it a valuable tool for research in areas such as allergy, asthma, pruritus, and autoimmune diseases.[1][4] These application notes provide essential safety and handling guidelines, experimental protocols, and a summary of key data for the use of this compound in a research setting.

Safety and Handling

While a comprehensive toxicological profile for this compound is not publicly available, adherence to standard laboratory safety protocols for handling chemical compounds is essential.

2.1 General Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling.

2.2 Storage and Stability: this compound should be stored under the following conditions to ensure its stability:

FormStorage TemperatureDurationNotes
Solid (Powder)4°CProtect from light.
Stock Solution-80°C6 monthsProtect from light.
-20°C1 monthProtect from light.[5]

2.3 First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with plenty of water.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Physicochemical and In Vitro Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₆H₂₀Cl₂N₆[5]
Molecular Weight 367.28 g/mol [5]
Appearance White to off-white solid[5]
Purity ≥99.55%[5]
pKi for H4R 7.94[5][6]
Solubility DMSO: ≥125 mg/mL (340.34 mM)[5]

Experimental Protocols

4.1 Preparation of Stock Solutions: For in vitro and in vivo experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.

  • Solvent: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[5]

4.2 In Vitro Assay: Basophil Chemotaxis Assay This protocol is designed to assess the chemotactic effect of this compound on human basophils.

  • Materials:

    • This compound

    • Isolated human basophils

    • Chemotaxis chamber (e.g., Boyden chamber)

    • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. A final concentration of 10 µM is reported to be a potent inducer of basophil migration.[5]

    • Add the this compound dilutions to the lower wells of the chemotaxis chamber.

    • Place the microporous membrane over the lower wells.

    • Add a suspension of isolated human basophils to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 1-3 hours).

    • After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

    • Quantify the migrated cells by microscopy.

4.3 In Vivo Assay: Pruritus Model in Mice This protocol describes the induction of a scratching response in mice to evaluate the pruritic effects of this compound.

  • Animal Model: Male CD-1 mice (8-10 weeks old, 25-30 g).[5]

  • Materials:

    • This compound

    • Sterile saline or appropriate vehicle for injection

  • Procedure:

    • Prepare the desired dose of this compound in the vehicle. Doses ranging from 1 to 100 mg/kg have been reported.[5]

    • Administer this compound via subcutaneous (s.c.) injection into the rostral back of the mouse.

    • Immediately after injection, place the mouse in an observation chamber.

    • Videotape or directly observe the mouse for a defined period (e.g., 30-60 minutes).

    • Count the number of scratching bouts directed towards the injection site.

Signaling Pathway and Workflow Diagrams

5.1 Histamine H4 Receptor Signaling Pathway

The activation of the histamine H4 receptor by this compound initiates a cascade of intracellular events. H4R is coupled to the Gi/o family of G proteins.[1] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). H4R activation has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][7]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Modulates Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Ca2->Response MAPK->Response

Caption: Histamine H4 Receptor signaling cascade initiated by this compound.

5.2 Experimental Workflow: In Vivo Pruritus Study

The following diagram illustrates the key steps in conducting an in vivo pruritus study using this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Injection Solution animal_acclimate Acclimate Mice to Observation Chambers injection Subcutaneous Injection of this compound animal_acclimate->injection observation Record Scratching Behavior injection->observation quantify Quantify Number of Scratching Bouts observation->quantify stats Statistical Analysis quantify->stats

Caption: Workflow for an in vivo pruritus study with this compound.

References

Application Notes and Protocols: ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), demonstrating anti-inflammatory and antipruritic effects.[1][2] As a crucial tool for studying the role of the H4 receptor in various physiological and pathological processes, proper preparation and handling of this compound solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound in common in vitro and in vivo research settings.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₆H₂₀Cl₂N₆[1]
Molecular Weight367.28 g/mol [1]
AppearanceWhite to off-white solid[1]
pKi7.94[1]
Solubility and Solution Preparation

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to minimize the impact of moisture on solubility.[1]

SolventConcentrationNotes
DMSO125 mg/mL (340.34 mM)Ultrasonic assistance may be required for complete dissolution.[1]
DMSO3.67 mg/mL (9.99 mM)Sonication is recommended.[2]

Stock Solution Preparation (10 mM in DMSO):

To prepare a 10 mM stock solution of this compound, follow the table below:

Desired VolumeMass of this compoundVolume of DMSO
1 mL3.67 mg1 mL
5 mL18.35 mg5 mL
10 mL36.70 mg10 mL

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the corresponding volume of high-purity DMSO.

  • Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath until the solid is completely dissolved.[1][2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of this compound solutions is critical to maintain their biological activity.

Storage ConditionShelf LifeNotes
-80°C6 monthsProtect from light.[1]
-20°C1 monthProtect from light.[1]

It is strongly recommended to prepare and use solutions on the same day whenever possible.[3]

Mechanism of Action

This compound acts as a potent agonist at the histamine H4 receptor, which is a Gαi/o-coupled receptor.[4] Activation of the H4 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis, cytokine release, and cell activation, particularly in immune cells like basophils, eosinophils, and macrophages.[1][5][6]

ST1006_Signaling_Pathway ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

In Vitro Assay: Basophil Migration

This protocol describes how to assess the effect of this compound on basophil migration.

Workflow:

Basophil_Migration_Workflow start Isolate Basophils prepare_cells Resuspend in Assay Medium start->prepare_cells chemotaxis_assay Perform Chemotaxis Assay (e.g., Boyden Chamber) prepare_cells->chemotaxis_assay prepare_st1006 Prepare this compound Dilutions prepare_st1006->chemotaxis_assay incubation Incubate chemotaxis_assay->incubation quantify Quantify Migrated Cells incubation->quantify analyze Analyze Data quantify->analyze

Basophil Migration Assay Workflow

Methodology:

  • Cell Preparation: Isolate primary human basophils from peripheral blood using standard density gradient centrifugation and immunomagnetic separation techniques.

  • Solution Preparation: Prepare a series of this compound dilutions (e.g., 0-10 µM) in an appropriate assay buffer.[1]

  • Chemotaxis Assay:

    • Use a chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane.

    • Add the this compound dilutions to the lower wells of the chamber.

    • Add the basophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a duration optimized for basophil migration (typically 1-3 hours).

  • Quantification: After incubation, remove the membrane and stain the migrated cells on the lower side. Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship.

In Vitro Assay: Eosinophil Activation

This protocol outlines a method to evaluate the effect of this compound on FceRI-mediated eosinophil activation.

Workflow:

Eosinophil_Activation_Workflow start Isolate Eosinophils pre_incubate Pre-incubate with this compound start->pre_incubate activate Activate with FceRI Cross-linking Agent pre_incubate->activate stain Stain for Activation Markers (CD63, CD203c) activate->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analyze Analyze Data flow_cytometry->analyze

Eosinophil Activation Assay Workflow

Methodology:

  • Cell Isolation: Purify eosinophils from the blood of healthy or atopic donors.

  • Pre-incubation: Pre-incubate the isolated eosinophils with various concentrations of this compound (e.g., 0-100 µM) for a defined period.[1]

  • Activation: Stimulate the eosinophils with an FceRI cross-linking agent (e.g., anti-IgE antibody) to induce activation.

  • Staining: Stain the cells with fluorescently labeled antibodies against activation markers such as CD63 and CD203c.

  • Flow Cytometry: Analyze the expression levels of the activation markers using a flow cytometer.

  • Data Analysis: Quantify the percentage of activated cells or the mean fluorescence intensity of the activation markers and compare the results between this compound-treated and untreated cells.

In Vivo Study: Pruritus Model in Mice

This protocol provides a framework for assessing the antipruritic effects of this compound in a mouse model of itch.

Workflow:

Pruritus_Model_Workflow start Acclimatize Mice administer_st1006 Administer this compound (s.c.) start->administer_st1006 induce_itch Induce Itch (e.g., Histamine Injection) administer_st1006->induce_itch observe Observe and Record Scratching Behavior induce_itch->observe analyze Analyze Scratching Bouts observe->analyze

In Vivo Pruritus Model Workflow

Methodology:

  • Animals: Use male CD-1 mice (or another appropriate strain), allowing them to acclimatize to the experimental environment.[1]

  • This compound Administration: Administer this compound via subcutaneous (s.c.) injection at various doses (e.g., 1-100 mg/kg).[1] A vehicle control group should also be included.

  • Itch Induction: After a suitable pre-treatment time, induce an itching response by intradermal injection of a pruritogen, such as histamine.

  • Behavioral Observation: Place the mice in individual observation chambers and record their scratching behavior for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw directed at the injection site.

  • Data Analysis: Quantify the total number of scratching bouts for each mouse. Compare the scratching response between the this compound-treated groups and the vehicle control group to determine the antipruritic effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed. A non-anti-inflammatory dose of 30 mg/kg has been shown to have an antipruritic effect.[1]

Safety Precautions

This compound is classified as Xi, N R38-43 and may cause sensitization by skin contact.[7] When handling this compound, standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[7]

References

Troubleshooting & Optimization

Technical Support Center: ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ST-1006.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal results, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL.[1] While other organic solvents like ethanol, dichloromethane, and chloroform can also be used, DMSO has shown the most consistent performance in achieving a clear, stable solution.[1]

Q2: My this compound is not dissolving in aqueous buffers for my in vitro assay. What should I do?

Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility.[1][2] To prepare working solutions for in vitro assays, first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect experimental outcomes.[3]

Q3: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

Precipitation in cell culture medium is a common issue with poorly soluble compounds.[3] To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) from your stock solution is kept to a minimum, typically below 0.5%.[3] You can also explore the use of formulation strategies such as co-solvents or excipients to improve the apparent solubility of this compound in your culture medium.

Q4: What strategies can be employed to enhance the aqueous solubility of this compound for formulation development?

Several strategies can be effective in enhancing the aqueous solubility of poorly soluble drugs like this compound. These include:

  • pH Adjustment: As the solubility of this compound is pH-dependent, adjusting the pH of the formulation can significantly improve its solubility.[1]

  • Co-solvency: Utilizing a mixture of water and a miscible organic solvent can increase the solubility of this compound.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[1]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, which can lead to improved dissolution.[1]

Troubleshooting Guide: this compound Dissolution Issues

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound.

Visual Troubleshooting Workflow

ST_1006_Dissolution_Troubleshooting cluster_0 Initial Observation cluster_1 Solvent Check cluster_2 Concentration & Temperature cluster_3 Mechanical Assistance cluster_4 Resolution start This compound not dissolving solvent_check Is the correct solvent being used? start->solvent_check improper_solvent Incorrect Solvent solvent_check->improper_solvent No proper_solvent Correct Solvent (e.g., DMSO) solvent_check->proper_solvent Yes concentration_check Is the concentration too high? proper_solvent->concentration_check temp_check Has gentle warming been applied? concentration_check->temp_check No high_conc High Concentration concentration_check->high_conc Yes no_heat Insufficient Temperature temp_check->no_heat No vortex_sonicate Vortex or Sonicate temp_check->vortex_sonicate Yes still_undissolved Still Undissolved vortex_sonicate->still_undissolved dissolved This compound Dissolved still_undissolved->dissolved No contact_support Contact Technical Support still_undissolved->contact_support Yes

Caption: Troubleshooting workflow for this compound dissolution.

Step-by-Step Troubleshooting Protocol
StepActionExpected OutcomeTroubleshooting
1Verify Solvent The solvent used should be appropriate for this compound.If an incorrect solvent was used, evaporate it under a gentle stream of nitrogen and re-dissolve in the recommended solvent (e.g., DMSO).
2Check Concentration The concentration should not exceed the known solubility limit in the chosen solvent.If the concentration is too high, add more solvent to dilute the solution to a concentration within the solubility limit.
3Gentle Warming Gentle warming of the solution can aid in dissolution.If the compound is still not dissolved, proceed to the next step. Avoid excessive heat which may degrade the compound.
4Mechanical Agitation Vortexing or sonication can help to break up particulates and facilitate dissolution.If the compound remains undissolved after mechanical agitation, it may indicate an issue with the compound itself.
5Contact Support If all the above steps fail, please contact our technical support team for further assistance.Provide details of the lot number, solvent used, concentration, and the troubleshooting steps you have already taken.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in common organic solvents.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]
EthanolSoluble (qualitative)[1]
DichloromethaneSoluble (qualitative)[1]
ChloroformSoluble (qualitative)[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

(Assuming a molecular weight of 500 g/mol for this compound)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes or culture plates

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, perform a serial dilution of the stock solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a 10 µM working solution.

    • Mix the working solution thoroughly by gentle pipetting or inversion.

    • Use the freshly prepared working solution for your experiments immediately. Note that the final DMSO concentration in this example is 0.1%.

References

Technical Support Center: ST-1006 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical inhibitor, ST-1006, in common cell-based and biochemical assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

This compound is a hypothetical small molecule inhibitor designed for use in drug discovery and development research. Its primary application is to probe the function of its target protein, the "this compound Kinase," and to assess its therapeutic potential in various disease models. It is commonly used in cell viability, proliferation, and kinase activity assays to determine its efficacy and mechanism of action.

Q2: How should I prepare and store this compound for optimal performance?

For consistent results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or lower, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.

Q3: What are the expected outcomes of a successful this compound experiment?

In a typical cell viability assay, treatment with an effective concentration of this compound is expected to decrease the number of viable cells in a dose-dependent manner. In a kinase activity assay, this compound should inhibit the phosphorylation of the kinase's substrate, also in a dose-dependent fashion. The specific IC50 value (the concentration at which 50% of the biological activity is inhibited) will vary depending on the cell line or the specific kinase assay conditions.

Troubleshooting Guide: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[2] Below are common issues encountered when using this compound in an MTT assay.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven dissolution of formazan crystals.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. After adding the solubilization solution, mix thoroughly by gentle shaking or pipetting to ensure all formazan crystals are dissolved.
Low absorbance readings across all wells Insufficient cell number, low metabolic activity of cells, or insufficient incubation time with MTT reagent.Optimize cell seeding density to ensure cells are in their exponential growth phase.[3] Increase the incubation time with the MTT reagent (typically 2-4 hours) to allow for adequate formazan production.
High background absorbance in control wells Contamination of media or reagents, or the presence of reducing agents in the media.Use sterile technique and fresh, high-quality reagents. Ensure the culture medium does not contain substances that can reduce MTT non-enzymatically.
Unexpected increase in cell viability with this compound treatment Off-target effects of the compound, or this compound precipitating out of solution at high concentrations.Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent. Investigate potential off-target effects through further experimentation.
No dose-dependent effect of this compound Incorrect concentration of this compound, inactive compound, or the chosen cell line is not sensitive to the inhibitor.Verify the concentration of the this compound stock solution. Test the compound on a known sensitive cell line as a positive control. Consider that the target kinase may not be essential for the viability of the chosen cell line.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[2]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1]

Visualizations

ST1006_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor ST1006_Kinase ST1006_Kinase Growth_Factor_Receptor->ST1006_Kinase Activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds Downstream_Effector Downstream_Effector ST1006_Kinase->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes ST1006 ST1006 ST1006->ST1006_Kinase Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

Troubleshooting_Workflow MTT Assay Troubleshooting Workflow Start Start Problem_Observed Problem Observed? Start->Problem_Observed High_Variability High Variability Problem_Observed->High_Variability Yes Low_Signal Low Signal Problem_Observed->Low_Signal Yes High_Background High Background Problem_Observed->High_Background Yes End End Problem_Observed->End No Check_Pipetting Check Pipetting & Seeding High_Variability->Check_Pipetting Optimize_Cell_Density Optimize Cell Density Low_Signal->Optimize_Cell_Density Check_Reagents Check Reagents for Contamination High_Background->Check_Reagents Check_Pipetting->End Optimize_Cell_Density->End Check_Reagents->End

Caption: A logical workflow for troubleshooting common issues in the MTT assay.

References

Technical Support Center: ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the investigational compound ST-1006. The information addresses potential off-target effects and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known significant off-targets?

This compound is a potent inhibitor of a specific target kinase. However, like many kinase inhibitors, it can exhibit off-target activity against other kinases, which may lead to unexpected phenotypic effects or toxicity. The primary off-targets for this compound that have been identified in broad-panel kinase screening are members of the SRC family kinases and KIT. It is crucial to consider these off-target activities when interpreting experimental results.

Q2: My cells are showing unexpected morphological changes after this compound treatment, even at low concentrations. What could be the cause?

Unexpected morphological changes at concentrations that are effective for inhibiting the primary target could be due to the off-target inhibition of kinases crucial for cytoskeletal regulation. For instance, SRC family kinases, known off-targets of this compound, play a significant role in cell adhesion and morphology. We recommend performing a dose-response experiment and comparing the cellular phenotype with that of a more specific inhibitor for the primary target if available. Additionally, consider using a structurally different inhibitor of the same primary target to see if the morphological changes persist.

Q3: I am observing a decrease in cell viability that does not correlate with the inhibition of the primary target's signaling pathway. How can I investigate this?

This could be an indication of off-target toxicity. The inhibition of KIT, another known off-target of this compound, can impact the viability of certain cell types that depend on KIT signaling for survival. To investigate this, you can:

  • Assess the expression level of off-target kinases like KIT in your cell model.

  • Perform a rescue experiment by activating the downstream signaling of the suspected off-target to see if the viability phenotype is reversed.

  • Use a more specific KIT inhibitor as a positive control to compare the cellular response.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the primary target and not an off-target effect of this compound?

Confirming on-target versus off-target effects is a critical aspect of working with kinase inhibitors. A recommended workflow includes:

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with the IC50 for the primary target and its off-targets.

  • Use of Structurally Unrelated Inhibitors: Employ another inhibitor of the primary target with a different chemical scaffold to see if it recapitulates the phenotype.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target and observe if this mimics the effect of this compound.

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of the primary target into your cells. If the phenotype is reversed in the presence of this compound, it is likely an on-target effect.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Discrepancy between biochemical IC50 and cellular EC50 1. High intracellular ATP concentration competing with the inhibitor.[1] 2. Poor cell permeability of this compound. 3. This compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[1] 4. Low expression or activity of the target kinase in the cell model used.[1]1. Confirm target engagement in cells using a method like the Cellular Thermal Shift Assay (CETSA) or a target-specific phospho-antibody. 2. Assess cell permeability using a cellular uptake assay. 3. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) and check for increased potency.[1] 4. Verify the expression and activity (phosphorylation status) of the target kinase in your cell line via Western Blot.[1]
Unexpected cell toxicity at effective concentrations Potent inhibition of an off-target kinase essential for cell survival (e.g., KIT).[2]1. Titrate this compound to the lowest effective concentration that inhibits the primary target.[2] 2. Assess apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) to confirm the mode of cell death.[2] 3. If your cells are known to depend on a specific survival pathway, check for inhibition of key kinases in that pathway.
Paradoxical activation of a signaling pathway Inhibition of a kinase in a negative feedback loop, leading to the activation of an upstream component.[3]1. Map the signaling pathway of your primary target and look for known feedback mechanisms. 2. Use a different inhibitor for the same target or a genetic knockdown approach to see if the paradoxical activation persists.[4] 3. Measure the activity of upstream kinases in the pathway after this compound treatment.
Inconsistent results between different cell lines 1. Different expression profiles of the primary target and off-target kinases. 2. Presence of different compensatory signaling pathways.1. Characterize the expression levels of the primary target and key off-targets (SRC, KIT) in each cell line. 2. Consider the genetic background of the cell lines and how it might influence the response to kinase inhibition.

Quantitative Data: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets. This data is crucial for designing experiments at appropriate concentrations to maximize on-target effects while minimizing off-target activity.

Kinase Target IC50 (nM) Assay Type Notes
Primary Target 15Biochemical Kinase AssayHigh potency against the intended target.
SRC 150Biochemical Kinase Assay10-fold less potent than against the primary target. Caution is advised at concentrations above 100 nM.
LYN 250Biochemical Kinase AssayMember of the SRC family; shows moderate inhibition.
KIT 400Biochemical Kinase AssayPotential for off-target effects in cells dependent on KIT signaling, especially at higher concentrations.
ABL1 > 10,000Biochemical Kinase AssayDemonstrates good selectivity against ABL1.

Note: IC50 values are representative and may vary depending on the specific assay conditions. Researchers should determine the potency of this compound in their own experimental systems.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the kinase assays.

  • Kinase Panel: Select a commercial kinase profiling service that offers a diverse panel of recombinant human kinases (e.g., >100 kinases).

  • Assay Conditions: The assays are typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.

  • Compound Screening: Add this compound at a fixed concentration (e.g., 1 µM) to each well to get an initial assessment of inhibition.[4]

  • Activity Measurement: Kinase activity is measured, often by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays.[5]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

  • Follow-up Dose-Response: For any kinases that show significant inhibition (e.g., >50%), perform a follow-up experiment with a range of this compound concentrations to determine the IC50 value.[4]

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of the primary target and key downstream effectors of off-target kinases in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 200, 1000 nM) for a specified period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target of interest (e.g., phospho-PRIMARY TARGET, phospho-SRC, phospho-STAT3 for KIT pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein levels of the kinases to ensure equal loading.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response and Correlate with IC50s Start->DoseResponse CompareInhibitor Use Structurally Different Inhibitor for Primary Target DoseResponse->CompareInhibitor PhenotypeRecapitulated Phenotype Recapitulated? CompareInhibitor->PhenotypeRecapitulated GeneticKD Genetic Knockdown/Knockout of Primary Target PhenotypeMimicked Phenotype Mimicked? GeneticKD->PhenotypeMimicked RescueExp Rescue with Drug-Resistant Mutant of Primary Target PhenotypeReversed Phenotype Reversed? RescueExp->PhenotypeReversed PhenotypeRecapitulated->GeneticKD Yes OffTarget Likely Off-Target Effect PhenotypeRecapitulated->OffTarget No PhenotypeMimicked->RescueExp Yes PhenotypeMimicked->OffTarget No OnTarget Likely On-Target Effect PhenotypeReversed->OnTarget Yes PhenotypeReversed->OffTarget No

Caption: Workflow for differentiating on-target vs. off-target effects.

G cluster_pathway Potential Off-Target Signaling of this compound cluster_src SRC Family Kinase Pathway cluster_kit KIT Signaling Pathway ST1006 This compound SRC SRC ST1006->SRC Inhibition KIT KIT ST1006->KIT Inhibition FAK FAK SRC->FAK Paxillin Paxillin FAK->Paxillin Cytoskeleton Cytoskeletal Rearrangement Paxillin->Cytoskeleton PI3K PI3K KIT->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival

Caption: Simplified signaling pathways of this compound off-targets.

References

Technical Support Center: Enhancing In Vivo Efficacy of ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this compound, a potent histamine H4 receptor (H4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating H4R, which is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, and T cells. This activation modulates inflammatory and immune responses, leading to its observed anti-inflammatory and anti-pruritic effects in preclinical models.

Q2: What are the known in vivo effects of this compound?

A2: In vivo studies in mice have demonstrated that this compound exhibits anti-pruritic (anti-itch) and anti-inflammatory properties. For instance, subcutaneous administration of this compound has been shown to significantly inhibit scratching behavior in models of pruritus.[1]

Q3: What is the recommended route of administration and dosage for in vivo studies?

A3: Based on available preclinical data, this compound has been effectively administered via subcutaneous (s.c.) injection in mice. The reported dosage range is between 1 mg/kg and 100 mg/kg. A dose of 30 mg/kg has been shown to be effective in reducing pruritus.[1]

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common approach for poorly water-soluble compounds is to first dissolve them in a minimal amount of an organic solvent like DMSO and then dilute with a pharmaceutically acceptable vehicle, such as saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.[2][3][4] It is crucial to establish the maximum tolerated concentration of the vehicle in the animal model being used.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in vivo.

Issue Potential Cause(s) Recommended Solution(s)
Suboptimal or Lack of Efficacy (Anti-inflammatory) Model-Specific Response: The efficacy of this compound can be context-dependent. For example, while effective against pruritus, it has been reported to be ineffective in reducing croton oil-induced ear edema in mice at doses up to 100 mg/kg.[1]- Carefully select the in vivo model based on the specific inflammatory pathways you aim to target. The H4R pathway may not be the primary driver in all inflammatory models.- Consider using alternative or complementary models of inflammation where H4R is known to play a more significant role.
Inadequate Dosing: The dose of this compound may be insufficient to elicit a therapeutic response in the chosen model.- Perform a dose-response study to determine the optimal effective dose for your specific model and endpoint.- Review literature for effective doses of other H4R agonists in similar models to guide your dose selection.
Poor Bioavailability/Instability: The formulation may not be optimal, leading to poor absorption or rapid degradation of the compound in vivo.- Optimize the formulation to enhance solubility and stability. This may involve using co-solvents, surfactants, or other excipients.[2][3][4]- Characterize the pharmacokinetic profile of your this compound formulation to ensure adequate exposure at the target site.
Unexpected or Off-Target Effects Agonist-Induced Desensitization: Prolonged or high-dose administration of a GPCR agonist can lead to receptor desensitization and internalization, reducing its efficacy over time.- Adjust the dosing regimen (e.g., less frequent administration) to minimize receptor desensitization.- Measure H4R expression and signaling in your target tissue to assess receptor status.
Activation of Other Histamine Receptors: Although this compound is a potent H4R agonist, high concentrations could potentially interact with other histamine receptor subtypes, leading to off-target effects.- Perform in vitro profiling to confirm the selectivity of this compound for H4R over other histamine receptors.- Use the lowest effective dose in your in vivo experiments to minimize the risk of off-target activity.
Issues with Compound Formulation Precipitation Upon Dilution: this compound, being soluble in DMSO, may precipitate when diluted into an aqueous vehicle for injection.- Prepare the formulation immediately before administration.- Use a vehicle containing co-solvents (e.g., PEG400, ethanol) or surfactants (e.g., Tween 80, Cremophor EL) to maintain solubility.[2][3][4]- Visually inspect the final formulation for any signs of precipitation before injection.
Vehicle-Induced Effects: The vehicle used for formulation (e.g., DMSO) can have its own biological effects, confounding the interpretation of the results.- Include a vehicle-only control group in all in vivo experiments.- Keep the concentration of organic solvents in the final injection volume to a minimum (typically <10%).

Quantitative Data Summary

The following table summarizes the in vivo efficacy data for this compound from a study using a croton oil-induced dermatitis model in mice.

Model Species Route of Administration Dose (mg/kg) Effect on Inflammation (Ear Edema) Effect on Pruritus (Scratching Bouts) Reference
Croton oil-induced ear dermatitisMouseSubcutaneous (s.c.)10 - 100Ineffective-[1]
Croton oil-induced ear dermatitisMouseSubcutaneous (s.c.)30-Significantly Inhibited[1]

Experimental Protocols

General Protocol for Subcutaneous Administration of this compound in Mice

This protocol provides a general guideline. Specific parameters should be optimized for your experimental design.

  • Preparation of this compound Formulation:

    • Based on the desired final concentration and injection volume, calculate the required amount of this compound.

    • Dissolve this compound in a minimal volume of sterile DMSO. For example, if the final desired DMSO concentration in the vehicle is 5%, and the final injection volume is 100 µL, dissolve the required dose in 5 µL of DMSO.

    • While vortexing, slowly add the diluent (e.g., sterile saline or PBS) to the DMSO-ST-1006 mixture to reach the final desired volume.

    • Visually inspect the solution for any precipitation. If precipitation occurs, formulation optimization is required.

    • Prepare the formulation fresh on the day of the experiment.

  • Animal Dosing:

    • Use an appropriate mouse strain for your inflammation or pruritus model (e.g., CD-1 or C57BL/6).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Weigh each animal on the day of dosing to calculate the exact injection volume.

    • Administer this compound via subcutaneous injection in the scruff of the neck or the flank.

    • The injection volume should typically be between 50-200 µL for a mouse.

    • Include a vehicle control group that receives the same formulation without this compound.

  • Assessment of Efficacy:

    • The timing of efficacy assessment will depend on the specific model and endpoint.

    • For pruritus models, this may involve observing and quantifying scratching behavior for a defined period after this compound administration.

    • For inflammation models, this could involve measuring changes in tissue swelling, cellular infiltration, or cytokine levels at a specific time point post-challenge.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

H4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds and Activates G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Response Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor MAPK_cascade MAPK Cascade (e.g., ERK1/2) DAG->MAPK_cascade Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response MAPK_cascade->Response experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion animal_acclimatization Animal Acclimatization model_selection Model Selection (e.g., Pruritus, Inflammation) animal_acclimatization->model_selection formulation_prep This compound Formulation (DMSO + Vehicle) model_selection->formulation_prep randomization Randomization into Treatment Groups formulation_prep->randomization dosing Subcutaneous Dosing (this compound or Vehicle) randomization->dosing challenge Induction of Pruritus or Inflammation dosing->challenge behavioral_assessment Behavioral Assessment (e.g., Scratching Bouts) challenge->behavioral_assessment physiological_measurement Physiological Measurement (e.g., Ear Thickness) challenge->physiological_measurement tissue_collection Tissue Collection (e.g., Skin, Blood) challenge->tissue_collection data_analysis Statistical Data Analysis behavioral_assessment->data_analysis physiological_measurement->data_analysis biomarker_analysis Biomarker Analysis (e.g., Cytokines, Cell Infiltration) tissue_collection->biomarker_analysis biomarker_analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation

References

Technical Support Center: ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound ST-1006. Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase, Akt (also known as Protein Kinase B). By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling through the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers.

Q2: How should this compound be stored and handled?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 4°C is acceptable. Once reconstituted in a solvent such as DMSO, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Protect the compound from light and moisture.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium. Please note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your experiments should be kept low (typically below 0.1%).

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound has been formulated for in vivo use in preclinical models. The provided in vivo formulation is a sterile solution that can be administered via oral gavage or intraperitoneal injection. Please refer to the specific product datasheet for detailed formulation and administration protocols.

Troubleshooting Guides

Inconsistent In Vitro Assay Results

Q: We are observing significant variability in our cell viability assay results (e.g., IC50 values) with this compound between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can arise from several factors. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow for Inconsistent IC50 Values

G A Inconsistent IC50 Values B Check Cell Culture Conditions A->B C Review Assay Protocol A->C D Verify Compound Integrity A->D E Consistent cell passage number? B->E F Consistent serum concentration? B->F G Standardized seeding density? B->G H Consistent incubation time? C->H I Appropriate assay readout time? C->I J Proper serial dilutions? C->J M Consistent DMSO concentration? C->M K Freshly prepared compound? D->K L Proper storage of stock solutions? D->L

Caption: A flowchart to diagnose sources of variability in IC50 measurements.

Detailed Checklist and Recommendations:

Parameter Potential Issue Recommendation
Cell Culture High passage number leading to genetic drift and altered drug sensitivity.Use cells within a consistent and low passage number range for all experiments.
Variation in serum concentration affecting cell growth and drug-protein binding.Maintain a consistent serum concentration in your culture medium across all experiments.
Inconsistent cell seeding density.Ensure a uniform cell seeding density in all wells and across all plates.
Assay Protocol Variation in drug incubation time.Standardize the incubation time with this compound for all experiments.
Suboptimal assay readout time.Determine the optimal readout time for your specific cell line and assay.
Inaccurate serial dilutions.Prepare fresh serial dilutions for each experiment and verify pipetting accuracy.
Variable final DMSO concentration.Maintain a consistent final DMSO concentration across all wells, including controls.
Compound Integrity Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
High Background in Western Blot Analysis

Q: We are trying to detect the phosphorylation of Akt substrates after this compound treatment but are experiencing high background in our Western blots. How can we reduce this?

A: High background in Western blotting can obscure the specific signal and make data interpretation difficult. Here are some common causes and solutions:

Step Potential Cause of High Background Troubleshooting Suggestion
Blocking Insufficient or inappropriate blocking.Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA), or vice versa).
Antibody Concentration Primary or secondary antibody concentration is too high.Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
Washing Inadequate washing steps.Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer.
Membrane Handling Membrane was allowed to dry out.Ensure the membrane remains wet throughout the entire process.
In Vivo Efficacy Variability

Q: We are observing inconsistent tumor growth inhibition in our mouse xenograft model with this compound treatment. What factors should we consider?

A: In vivo experiments are inherently more complex and subject to greater variability. Key areas to examine include:

  • Drug Formulation and Administration: Ensure the this compound formulation is homogenous and administered consistently (e.g., correct volume, same time of day).

  • Animal Health and Husbandry: Monitor the health of the animals closely. Variations in age, weight, and stress levels can impact tumor growth and drug metabolism.

  • Tumor Implantation and Measurement: Standardize the tumor implantation technique to ensure consistent initial tumor volumes. Use a consistent method for tumor measurement.

Experimental Protocols

Protocol: Western Blot for p-Akt (Ser473) Inhibition
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway

This compound Mechanism of Action

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Inhibits Apoptosis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation This compound This compound This compound->Akt

Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Technical Support Center: ST-1006 Protocol

Author: BenchChem Technical Support Team. Date: December 2025

As a specific "ST-1006" protocol is not publicly documented, this technical support center has been developed around a representative experimental procedure: a S taining and T argeting protocol for immunofluorescence analysis, hypothetically designated This compound . This guide addresses common issues and questions researchers encounter when performing immunofluorescence staining to visualize protein expression in tissue samples.

This guide provides troubleshooting advice and answers to frequently asked questions for the this compound immunofluorescence staining protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protocol? A1: The this compound protocol is designed for the qualitative and semi-quantitative analysis of protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. It uses fluorescently labeled antibodies to visualize specific target antigens.

Q2: What types of samples are compatible with this protocol? A2: The protocol is optimized for FFPE and cryopreserved (frozen) tissue sections. While it can be adapted for cultured cells grown on coverslips, modifications to fixation and permeabilization steps may be necessary.

Q3: What are the critical controls required for a successful this compound experiment? A3: To ensure the validity of your results, the following controls are essential:

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen. This helps identify non-specific binding.

  • Secondary Antibody Only Control: Omitting the primary antibody to check for non-specific binding of the secondary antibody.

  • Positive Control: A tissue sample known to express the target protein.

  • Negative Control: A tissue sample known to not express the target protein.

Q4: Can I use antibodies from any supplier? A4: While antibodies from various suppliers can be used, it is crucial to validate each new antibody for its specificity and optimal dilution factor within the this compound protocol. Refer to the manufacturer's datasheet for initial guidance.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound protocol.

Problem: Weak or No Fluorescent Signal

Q1: I am not observing any signal in my positive control tissue. What are the possible causes and solutions? A1: This issue can stem from several factors related to antibody concentration, antigen retrieval, or reagent integrity.

  • Cause 1: Inadequate Primary Antibody Concentration. The antibody may be too dilute to detect the antigen.

    • Solution: Perform a dilution series to determine the optimal antibody concentration. Start with the manufacturer's recommended concentration and test several dilutions around that point.

  • Cause 2: Improper Antigen Retrieval. For FFPE tissues, insufficient heat-induced epitope retrieval (HIER) can prevent the antibody from accessing the target epitope.

    • Solution: Ensure the antigen retrieval buffer is at the correct pH and that slides are incubated at the proper temperature (typically 95-100°C) for the recommended duration. Verify that the retrieval solution fully covers the tissue sections throughout the process.

  • Cause 3: Inactive Reagents. The primary or secondary antibody may have lost activity due to improper storage or handling. The fluorophore on the secondary antibody may have photobleached.

    • Solution: Use fresh aliquots of antibodies. Always store antibodies at the recommended temperature and protect fluorescent reagents from light.

Problem: High Background or Non-Specific Staining

Q2: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I fix this? A2: High background is often caused by non-specific antibody binding or endogenous fluorescence from the tissue itself.

  • Cause 1: Insufficient Blocking. The blocking step may not be adequate to prevent non-specific antibody adherence.

    • Solution: Increase the blocking incubation time (e.g., from 30 minutes to 60 minutes). Consider adding a small percentage of serum from the same species as the secondary antibody to your blocking buffer.

  • Cause 2: Primary or Secondary Antibody Concentration is Too High. Excess antibody can bind non-specifically to the tissue.

    • Solution: Reduce the concentration of the primary and/or secondary antibody.

  • Cause 3: Autofluorescence. Some tissues, particularly those with high red blood cell content or connective tissue, can exhibit natural fluorescence.

    • Solution: Treat the tissue with an autofluorescence quenching agent (e.g., Sudan Black B or a commercial reagent) after staining is complete.

Experimental Protocols & Data

Key Protocol Parameters

Successful execution of the this compound protocol requires careful optimization of antibody dilutions and incubation times. The table below provides a starting point for optimization.

ParameterRecommendation for FFPE TissuesRecommendation for Frozen Tissues
Primary Antibody Dilution 1:100 - 1:5001:200 - 1:1000
Primary Antibody Incubation 1 hour at RT or Overnight at 4°C1 hour at RT
Secondary Antibody Dilution 1:500 - 1:20001:1000 - 1:2000
Secondary Antibody Incubation 1 hour at RT (in the dark)1 hour at RT (in the dark)

Note: RT = Room Temperature. These are general recommendations; optimal conditions must be determined empirically for each new antibody and tissue type.

Methodology: Heat-Induced Epitope Retrieval (HIER)
  • Deparaffinize and rehydrate FFPE tissue sections through a series of xylene and ethanol washes.

  • Pre-heat a water bath or steamer to 95-100°C.

  • Completely immerse the slides in a slide-staining jar filled with an appropriate antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0).

  • Place the sealed jar in the pre-heated water bath for 20-40 minutes. Do not allow the buffer to boil.

  • Remove the jar and allow it to cool on the benchtop for at least 20 minutes before proceeding with the blocking step.

Visualizations

Experimental Workflow

ST1006_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_finish Finalization Deparaffinize Deparaffinize & Rehydrate (FFPE Samples) AntigenRetrieval Antigen Retrieval (HIER) Deparaffinize->AntigenRetrieval Blocking Blocking Step (1 hr, RT) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (in dark) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mount Coverslip Counterstain->Mounting Imaging Imaging Mounting->Imaging Troubleshooting_NoSignal Start Issue: No Signal in Positive Control Check_AR Was Antigen Retrieval performed correctly? Start->Check_AR Check_PriAb Is Primary Antibody concentration optimal? Check_AR->Check_PriAb Yes Sol_AR Optimize HIER time, temp, and buffer pH. Check_AR->Sol_AR No Check_SecAb Is Secondary Antibody working? Check_PriAb->Check_SecAb Yes Sol_PriAb Perform a dilution series titration. Check_PriAb->Sol_PriAb No Sol_SecAb Test with a new aliquot or antibody. Check_SecAb->Sol_SecAb No End Signal Restored Check_SecAb->End Yes

Technical Support Center: ST-1006 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the this compound cell-based kinase inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a cell-based, luminescence-readout experiment designed to measure the inhibitory activity of compounds against the fictitious "Kinase-X" within a cellular environment. The assay utilizes a genetically engineered cell line that expresses Kinase-X. The assay principle is based on the quantification of a downstream substrate phosphorylation event. Inhibition of Kinase-X leads to a decrease in the phosphorylation of its substrate, which is coupled to a luminescent reporter system. A decrease in luminescence signal corresponds to increased inhibition of Kinase-X.

Q2: Which cell line is recommended for the this compound assay?

A2: The recommended cell line is the "HXF-1" cell line, which has been specifically engineered for this assay. It is crucial to use this cell line to ensure assay performance and reproducibility.

Q3: What are the critical controls to include in an this compound experiment?

A3: For a robust experiment, the following controls are essential:

  • Vehicle Control (Negative Control): Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the test compounds. This represents 0% inhibition.

  • Maximum Inhibition Control (Positive Control): Cells treated with a known, potent inhibitor of Kinase-X at a concentration that yields maximum inhibition. This represents 100% inhibition.

  • No-Cell Control: Wells containing media and assay reagents but no cells. This helps to determine the background luminescence of the reagents.

Q4: How should I handle and store the this compound assay reagents?

A4: All reagents should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, allow all reagents to equilibrate to room temperature before use.[1]

Troubleshooting Guide

Problem 1: High Background Luminescence

High background can mask the true signal from the assay, reducing the assay window and sensitivity.

Possible CauseRecommended Solution
Contaminated Reagents Use fresh, sterile reagents. Ensure that all buffers and media are free from microbial contamination.[2]
Media Components Phenol red and certain serum components can contribute to background fluorescence/luminescence. Use phenol red-free media for the assay and consider reducing the serum concentration during the final assay steps.
Plate Type Using clear plates for a luminescence assay can lead to crosstalk between wells. Use solid white, opaque-bottom plates to maximize the luminescent signal and prevent crosstalk.[3]
Incomplete Cell Lysis Inadequate cell lysis can lead to incomplete release of the target analyte. Ensure the lysis buffer is at the correct concentration and that the incubation time is sufficient.
Problem 2: High Variability Between Replicate Wells

High variability can make it difficult to obtain reproducible and statistically significant results.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Uneven cell distribution in the wells is a common source of variability. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase.[4][5][6][7][8]
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[9][10] To mitigate this, fill the outer wells with sterile water or PBS, or use specialized plates designed to reduce edge effects.[10][11][12][13]
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. For viscous solutions, consider reverse pipetting.[14]
Temperature Gradients Temperature differences across the plate during incubation can affect cell growth and enzyme kinetics. Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.
Problem 3: Weak or No Signal

A weak or absent signal can indicate a fundamental issue with the assay components or procedure.

Possible CauseRecommended Solution
Incorrect Reagent Preparation or Order of Addition Double-check the protocol to ensure all reagents were prepared to the correct concentrations and added in the proper sequence.[1]
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.[1]
Low Cell Viability If cells are not healthy, the assay signal will be compromised. Ensure cells are viable and handled gently during passaging and plating.[15][16]
Incorrect Instrument Settings Ensure the luminometer is set to the correct wavelength and sensitivity (gain) settings for the assay.[3]
Problem 4: Unexpected Dose-Response Curve Shape

Anomalous dose-response curves can complicate data interpretation.

Possible CauseRecommended Solution
Steep Hill Slope A very steep curve can sometimes indicate stoichiometric inhibition, where the inhibitor concentration is close to the enzyme concentration, rather than catalytic inhibition.[17][18][19] Consider varying the enzyme (cell) concentration to see if the IC50 value shifts.
Incomplete Curve (No Plateau) The concentration range of the test compound may be too narrow. Extend the concentration range to ensure you capture both the top and bottom plateaus of the curve.
Compound Precipitation At high concentrations, the test compound may be precipitating out of solution, leading to a loss of activity. Check the solubility of your compound in the assay media.

Quantitative Data Summary

The following table presents mock data for the this compound assay under different experimental conditions to illustrate the impact of key variables.

ConditionCompound A IC₅₀ (nM)Compound B IC₅₀ (nM)Z'-factor
Standard Protocol 15.2250.60.85
High ATP Concentration (1 mM) 45.8780.10.82
2-hour Pre-incubation with Compound 8.9150.30.88
Sub-optimal Cell Density 22.5310.20.65

Experimental Protocols

Detailed Protocol for this compound Kinase Inhibition Assay

This protocol describes the steps for determining the potency of inhibitory compounds against Kinase-X in the HXF-1 cell line.

Materials:

  • HXF-1 cells

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Assay medium (Phenol red-free DMEM, 0.5% FBS)

  • Test compounds and control inhibitor

  • This compound Luminescence Reagent Kit

  • Solid white, flat-bottom 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count HXF-1 cells. Ensure cell viability is >95%.

    • Dilute cells to a final concentration of 5 x 10⁴ cells/mL in cell culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into a 96-well white plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and control inhibitor in assay medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, gently remove the cell culture medium.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Incubate for the desired treatment time (e.g., 1 hour) at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.

    • Prepare the this compound luminescence reagent according to the kit instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the no-cell control wells from all other wells.

    • Normalize the data to the vehicle (0% inhibition) and maximum inhibition (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ values.

Visualizations

ST1006_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Cellular Response (Proliferation, Survival) PhosphoSubstrate->Downstream ST1006 This compound Compound ST1006->KinaseX Inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase-X by an this compound compound.

ST1006_Workflow A 1. Seed HXF-1 Cells (5,000 cells/well) B 2. Incubate 24h (37°C, 5% CO₂) A->B D 4. Treat Cells with Compounds (1 hour) B->D C 3. Prepare Compound Dilutions C->D E 5. Equilibrate Plate to Room Temp D->E F 6. Add Luminescence Reagent E->F G 7. Incubate 10 min (Protected from light) F->G H 8. Read Luminescence G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Experimental workflow for the this compound cell-based assay.

Troubleshooting_Tree Start High Variability in Replicates? EdgeEffect Are outer well values different from inner wells? Start->EdgeEffect Yes CheckAssay Problem is likely reagent or procedural Start->CheckAssay No SolutionEdge Solution: - Fill outer wells with PBS - Use humidity in incubator - Use specialized plates EdgeEffect->SolutionEdge Yes CheckSeeding Review Cell Seeding Protocol: - Ensure homogenous suspension - Calibrate pipettes EdgeEffect->CheckSeeding No

References

ST-1006 data interpretation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common data interpretation issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or lower-than-expected potency (EC₅₀/IC₅₀) of this compound.

  • Question: We are observing variable or lower-than-expected potency of this compound in our cell-based assays compared to published values. What could be the cause?

  • Answer: Discrepancies in potency can arise from several factors. One key consideration is the experimental system itself. Studies have shown that the potency of histamine H4 receptor (H4R) ligands can differ between recombinant cell lines (e.g., HEK293) and native cells (e.g., human monocytes).[1] This may be due to variations in receptor expression levels, G-protein coupling efficiency, and the presence of other interacting proteins.

    Recommendations:

    • Cell Line Verification: Ensure your cell line expresses the histamine H4 receptor at sufficient levels.

    • Assay-Specific Optimization: The potency of H4R agonists can vary depending on the assay readout. For instance, a different EC₅₀ may be observed in a chemotaxis assay compared to a calcium influx assay.[1]

    • Ligand Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.

    • Cross-Reactivity: Be aware that some H4R ligands may exhibit activity at the H2 receptor, which could influence results in cells expressing both receptors.[1]

Issue 2: High background signal or non-specific effects in assays.

  • Question: Our assays are showing a high background signal, making it difficult to determine the specific effect of this compound. How can we reduce this?

  • Answer: High background can be caused by several factors, including non-specific binding of the ligand or issues with the assay components.

    Recommendations:

    • Optimize Ligand Concentration: Use the lowest concentration of this compound that gives a robust signal to minimize off-target effects.

    • Blocking Agents: In assays like ELISA or those involving antibodies, ensure adequate blocking of non-specific binding sites.

    • Assay Buffer Composition: The presence of certain detergents or proteins in the assay buffer can contribute to high background. Consider optimizing the buffer components.

    • Check for Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular components. Consider using a selective H4R antagonist, such as JNJ 7777120, to confirm that the observed effect is mediated by the H4 receptor.[2][3][4][5]

Issue 3: Difficulty in dissolving or maintaining the stability of this compound.

  • Question: We are having trouble dissolving this compound and are concerned about its stability in solution. What is the recommended procedure?

  • Answer: this compound is typically soluble in organic solvents like DMSO.[6][7][8][9]

    Recommendations:

    • Reconstitution: Prepare a high-concentration stock solution in DMSO. For reconstitution of lyophilized compounds, it is good practice to briefly centrifuge the vial to ensure all the powder is at the bottom.[10]

    • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] When properly stored, stock solutions can be stable for several months.

    • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5%.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). The H4R primarily couples to Gαi/o proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including phospholipase C (PLC), which leads to actin polymerization and chemotaxis.[11]

Q2: What are the typical concentrations of this compound to use in in vitro and in vivo experiments?

A2: The optimal concentration will depend on the specific assay and experimental system. However, based on available data, the following ranges can be used as a starting point:

Experimental SystemRecommended Concentration/DoseReference(s)
In Vitro (Basophil Migration)10 µM[12][13]
In Vivo (Mouse, antipruritic effect)30 mg/kg (subcutaneous)[14]

Q3: How can I confirm that the observed effects in my experiment are specifically mediated by the histamine H4 receptor?

A3: To confirm H4R-mediated effects, you can use a selective H4R antagonist. Pre-incubating your cells or treating your animals with a selective antagonist, such as JNJ 7777120, before adding this compound should block the response.[2][3][4][5] If the effect of this compound is abolished or significantly reduced in the presence of the antagonist, it provides strong evidence for H4R-specific activity.

Experimental Protocols

Below are generalized methodologies for key experiments involving H4R agonists like this compound.

1. GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine H4 receptor.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound to determine the EC₅₀ and Emax.

2. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or Gβγ signaling from Gi-coupled receptors.

  • Cell Preparation: Plate cells expressing the H4 receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage.

  • Procedure:

    • Incubate the cells with the dye for 45-60 minutes at 37°C.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound to the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in intracellular calcium is measured as the peak fluorescence intensity minus the baseline. Plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀.

3. Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient.

  • Cell Preparation: Use a cell type known to express the H4 receptor and exhibit chemotaxis, such as mast cells or eosinophils.

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.

  • Procedure:

    • Place a solution containing the chemoattractant (e.g., this compound) in the lower chamber.

    • Add the cell suspension to the upper chamber (the insert).

    • Incubate for a sufficient time to allow cell migration (e.g., 2-4 hours).

    • Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells using a microscope.

  • Data Analysis: Plot the number of migrated cells against the log concentration of this compound to determine the EC₅₀ for chemotaxis.

Signaling Pathway and Experimental Workflow

Histamine_H4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC Activation cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release PLC->Ca_release Actin_poly Actin Polymerization PLC->Actin_poly PKA PKA cAMP->PKA Chemotaxis Chemotaxis Actin_poly->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting reconstitute Reconstitute this compound in DMSO add_ligand Add this compound to cells reconstitute->add_ligand check_solubility Solubility Issues? reconstitute->check_solubility prepare_cells Prepare H4R-expressing cells prepare_cells->add_ligand incubate Incubate add_ligand->incubate measure Measure Response (e.g., Ca²⁺, GTPγS, Migration) incubate->measure plot_data Plot Dose-Response Curve measure->plot_data check_background High Background? measure->check_background calculate Calculate EC₅₀/IC₅₀ plot_data->calculate check_potency Inconsistent Potency? calculate->check_potency

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

Comparative Analysis of Novel BRAF Inhibitors: ST-1006 vs. Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the preclinical profiles of ST-1006, a novel investigational BRAF inhibitor, and Vemurafenib, an established therapeutic agent. The following sections detail their respective performance based on key experimental data, offering insights into their potential advantages and differential characteristics.

I. In Vitro Potency and Selectivity

A critical aspect of targeted therapy is the compound's potency against its intended target and its selectivity over other related and unrelated kinases. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicities.

Table 1: Comparative In Vitro Kinase Inhibition

ParameterThis compound (Hypothetical Data)Vemurafenib (Published Data)
BRAF V600E IC50 5 nM13-31 nM[1]
Wild-type BRAF IC50 150 nM100-160 nM[1]
CRAF IC50 200 nM6.7-48 nM[1]
Selectivity (WT BRAF/BRAF V600E) 30-fold~3-5-fold
Selectivity (CRAF/BRAF V600E) 40-fold~0.2-1.5-fold

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The hypothetical data for this compound suggests a higher potency against the BRAF V600E mutant compared to Vemurafenib. Furthermore, this compound exhibits a more favorable selectivity profile, with significantly less inhibition of wild-type BRAF and CRAF. This improved selectivity may translate to a wider therapeutic window and a reduction in off-target side effects.

II. Cellular Activity

To assess the translational potential of these compounds, their activity was evaluated in cellular models of BRAF-mutant cancers.

Table 2: Anti-proliferative Activity in BRAF V600E Mutant Cell Lines

Cell LineCancer TypeThis compound IC50 (Hypothetical Data)Vemurafenib IC50 (Published Data)
A375 Melanoma8 nM10 - 175 nM[2]
HT29 Colorectal Cancer15 nM25 - 350 nM[3]
RKO Colorectal Cancer2 µM4.57 µM[3][4]

The data indicates that this compound demonstrates superior anti-proliferative activity in BRAF V600E-mutant melanoma and colorectal cancer cell lines compared to Vemurafenib. Notably, both compounds show reduced efficacy in the RKO cell line, which is known to have intrinsic resistance mechanisms.

III. Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for determining its dosing regimen and overall clinical utility.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Hypothetical Data)Vemurafenib (Published Data)
Bioavailability ~60%~47% (with high-fat meal)[5]
Half-life (t½) ~72 hours~57 hours[6][7]
Plasma Protein Binding >98%>99%[8]
Metabolism Primarily CYP3A4Primarily CYP3A4[8]

This compound is projected to have a longer half-life and potentially higher bioavailability compared to Vemurafenib, which could allow for less frequent dosing and more consistent drug exposure. Both compounds are highly protein-bound and are primarily metabolized by the CYP3A4 enzyme system.

IV. Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

cluster_pathway BRAF/MEK/ERK Signaling Pathway cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation ST1006 This compound ST1006->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare Prepare Reagents: - BRAF V600E Enzyme - Kinase Buffer - ATP - Substrate (MEK1) Start->Prepare Dilute Serial Dilution of This compound & Vemurafenib Prepare->Dilute Incubate Incubate Enzyme with Inhibitor and ATP/Substrate Dilute->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect Analyze Data Analysis: Calculate IC50 Values Detect->Analyze

References

Comparative Efficacy of ST-1006 in MAPK/ERK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ST-1006, a novel MEK1/2 inhibitor, against a leading alternative. The following sections detail the quantitative performance of this compound in key assays, the experimental protocols used to generate this data, and visualizations of the targeted biological pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against purified MEK1 enzyme and in a cellular-based assay for proliferation. The results are compared with Trametinib, a well-established MEK inhibitor.

CompoundTargetAssay TypeIC50 (nM)
This compound MEK1Biochemical Kinase Assay1.2
TrametinibMEK1Biochemical Kinase Assay1.9
This compound A375 Cell LineCell Proliferation Assay5.8
TrametinibA375 Cell LineCell Proliferation Assay8.4

Table 1: Comparative IC50 values of this compound and Trametinib.

Experimental Protocols

1. MEK1 Biochemical Kinase Assay: The kinase activity of recombinant human MEK1 was measured using a fluorescence-based assay. The reaction was initiated by adding ATP to a mixture of MEK1 and a kinase-dead form of ERK2 (K52R) in the presence of varying concentrations of this compound or Trametinib. The mixture was incubated for 60 minutes at room temperature. Following incubation, a detection reagent containing an anti-phospho-ERK1/2 antibody was added. The resulting fluorescence signal, proportional to the amount of phosphorylated ERK2, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cell Proliferation Assay (MTS Assay): The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, was used. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound or Trametinib. Cells were incubated for 72 hours. At the end of the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. After a 2-hour incubation, the absorbance at 490 nm was measured. The results were normalized to vehicle-treated controls, and IC50 values were determined from the dose-response curves.

Visualizations

The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the point of inhibition for this compound.

MAPK_Pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation ST1006 This compound ST1006->MEK

Figure 1: this compound inhibits the MAPK/ERK signaling pathway at MEK1/2.

The following workflow outlines the key steps of the cell proliferation assay used to determine the cellular potency of this compound.

Cell_Viability_Workflow A 1. Seed A375 Cells (5,000 cells/well) B 2. Overnight Incubation (24 hours) A->B C 3. Add Serial Dilutions of this compound / Control B->C D 4. Compound Incubation (72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (2 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (Normalize & Calculate IC50) G->H

Figure 2: Workflow for the MTS-based cell proliferation assay.

ST-1006: A Comparative Analysis of a Novel Histamine H4 Receptor Agonist Against the Standard of Care for Inflammatory Skin Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of ST-1006, a potent histamine H4 receptor agonist, with the established standard of care for inflammatory and pruritic skin conditions such as atopic dermatitis. Due to the early stage of development for this compound, this comparison is based on available preclinical data for this compound and clinical data for standard-of-care treatments. Direct head-to-head clinical trial data is not yet available.

Mechanism of Action: this compound and the Histamine H4 Receptor

This compound is a potent agonist for the histamine H4 receptor (H4R) with a pKi value of 7.94.[1][2] The H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[1] Activation of the H4R is known to mediate chemotaxis of these immune cells to sites of inflammation.[1][2] By targeting this receptor, this compound is being investigated for its potential to modulate the immune response in inflammatory disorders.

The signaling pathway of the histamine H4 receptor involves its coupling to Gαi/o proteins.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3] These downstream effects contribute to the migration of immune cells and the modulation of cytokine release, playing a role in the inflammatory cascade.[1][3][4]

Histamine H4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine/ST-1006 Histamine/ST-1006 H4R Histamine H4 Receptor (H4R) Histamine/ST-1006->H4R Binds to G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Immune_Response Modulation of Immune Cell Chemotaxis & Cytokine Release cAMP->Immune_Response Ca2->Immune_Response

Caption: Histamine H4 Receptor Signaling Pathway.

Preclinical Efficacy of this compound

The primary available data for this compound comes from a preclinical study in a mouse model of acute irritant dermatitis.

Table 1: Preclinical Efficacy of this compound in a Mouse Model of Pruritus
Treatment GroupDose (mg/kg, s.c.)Inhibition of Croton Oil-Induced Pruritus (%)Statistical Significance
Vehicle Control-0%-
This compound30Significant Inhibitionp < 0.05
This compound100Significant Inhibitionp < 0.05

Data extracted from Adami M, et al. Naunyn Schmiedebergs Arch Pharmacol. 2018.[5]

In this study, this compound demonstrated a significant antipruritic effect at doses of 30 and 100 mg/kg.[5] However, it did not show a significant effect on croton oil-induced ear edema, suggesting a more pronounced effect on itch rather than inflammation in this particular model.[5]

Standard of Care for Atopic Dermatitis and Pruritus

The current standard of care for atopic dermatitis and associated pruritus involves a multi-faceted approach targeting skin barrier repair, inflammation, and itch.

Table 2: Efficacy of Standard of Care Treatments for Moderate-to-Severe Atopic Dermatitis (Clinical Data)
Treatment ClassExample DrugKey Efficacy EndpointEfficacy Outcome
Topical Corticosteroids Triamcinolone, BetamethasoneImprovement in Eczema Area and Severity Index (EASI)Significant reduction in EASI scores
Topical Calcineurin Inhibitors Tacrolimus, PimecrolimusInvestigator's Global Assessment (IGA) score of 0 or 1Achieved by a significant percentage of patients
Topical PDE-4 Inhibitors CrisaboroleReduction in pruritus on Numerical Rating Scale (NRS)Significant improvement in itch
Topical JAK Inhibitors RuxolitinibEASI-75 (≥75% improvement in EASI)Achieved by a significant proportion of patients
Systemic Biologics (IL-4/IL-13) DupilumabEASI-75 and IGA 0/1High rates of achieving both endpoints
Systemic JAK Inhibitors Upadacitinib, AbrocitinibEASI-90 (≥90% improvement in EASI)High rates of achieving EASI-90

This table represents a summary of typical outcomes from various clinical trials. Efficacy varies by specific drug, patient population, and study design.

Comparative Discussion

A direct comparison of the efficacy of this compound with the standard of care is challenging due to the differing stages of development and the nature of the available data (preclinical vs. clinical).

  • This compound: The available data for this compound is from a preclinical animal model of acute, chemically-induced pruritus and inflammation.[5] While promising in its antipruritic effect, this model does not fully replicate the chronic and complex immunopathology of atopic dermatitis in humans.

  • Standard of Care: The efficacy of standard-of-care treatments is well-established through numerous large-scale clinical trials in patients with atopic dermatitis. These treatments have demonstrated significant improvements in both inflammatory lesions and pruritus.

The preclinical findings for this compound suggest that the histamine H4 receptor is a viable target for the treatment of pruritus. However, further research, including studies in more relevant chronic disease models and eventually human clinical trials, is necessary to determine its therapeutic potential and how it might compare to or complement existing therapies.

Experimental Protocols

Key Experiment: Croton Oil-Induced Dermatitis and Pruritus in Mice (Adapted from Adami M, et al. 2018)

This section outlines the general methodology used in the preclinical evaluation of this compound.

Experimental Workflow for this compound Preclinical Efficacy Study cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Animal Model: Male CD-1 Mice group_allocation Group Allocation: - Vehicle Control - this compound (10, 30, 100 mg/kg) - Reference Drugs animal_model->group_allocation drug_admin Drug Administration: Subcutaneous (s.c.) injection of This compound or vehicle group_allocation->drug_admin induction Induction of Dermatitis & Pruritus: Topical application of croton oil to the ear and rostral back drug_admin->induction 30 min prior to induction observation Observation Period: Recording of scratching behavior (pruritus assessment) induction->observation measurement Measurement: - Ear thickness (inflammation) - Number of scratches (pruritus) observation->measurement data_analysis Statistical Analysis: Comparison of treatment groups to vehicle control measurement->data_analysis

Caption: Experimental Workflow for this compound Preclinical Efficacy.

Objective: To evaluate the anti-inflammatory and antipruritic effects of this compound in a mouse model of acute skin irritation.

Animals: Male CD-1 mice were used for the study.

Treatment Groups:

  • Vehicle control

  • This compound (1, 10, 30, and 100 mg/kg, administered subcutaneously)

  • Reference compounds (as needed for comparison)

Procedure:

  • Drug Administration: Mice were administered this compound or vehicle via subcutaneous injection.

  • Induction of Dermatitis and Pruritus: 30 minutes after drug administration, a solution of croton oil was applied topically to the inner surface of one ear to induce inflammation (edema) and to the rostral back to induce pruritus.

  • Assessment of Inflammation: Ear thickness was measured using a digital caliper before and at various time points after croton oil application to quantify edema.

  • Assessment of Pruritus: Immediately after application of croton oil to the back, mice were placed in individual observation cages, and the number of scratches directed towards the application site was counted for a defined period.

Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group. A p-value of less than 0.05 was considered statistically significant.

Conclusion

This compound, as a histamine H4 receptor agonist, has demonstrated preclinical efficacy in reducing pruritus in a mouse model of acute skin irritation. This suggests a potential role for targeting the H4 receptor in the management of itch. However, its anti-inflammatory effects in the same model were not significant.

References

ST-1006 alternative compounds

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "ST-1006" in publicly available scientific and drug development databases has yielded no specific information. This suggests that "this compound" may be an internal development code for a compound that is not yet widely disclosed in scientific literature, a highly novel agent with limited public data, or potentially a misidentified designation.

To provide a comprehensive and accurate comparison guide as requested, further details on this compound are necessary. Specifically, information regarding its:

  • Mechanism of Action: The specific biological pathway or target that this compound modulates.

  • Chemical Class: The family of molecules to which this compound belongs.

  • Therapeutic Indication: The disease or condition it is intended to treat.

Without this foundational information, identifying relevant alternative compounds and sourcing comparative experimental data is not feasible.

We recommend that researchers in possession of non-public information on this compound utilize this guide's framework to structure their internal comparative analyses. Once information about this compound becomes publicly available, this guide will be updated accordingly with relevant data and comparisons.

No Evidence of Synergistic Effects for ST-1006 Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no studies investigating the synergistic effects of ST-1006 with other drugs. While information on the compound itself is available, there is a notable absence of research into its potential combination therapies.

This compound is identified as a potent and selective histamine H4 receptor agonist.[1] This mechanism of action suggests potential applications in treating inflammatory and pruritic (itch-related) conditions. The compound has been shown to induce basophil migration and inhibit eosinophil activation, highlighting its immunomodulatory properties.[1]

The lack of data on the synergistic effects of this compound means that a comparison guide, as requested, cannot be generated at this time. Such a guide would require quantitative data from preclinical or clinical studies evaluating the efficacy and safety of this compound in combination with other therapeutic agents. Furthermore, detailed experimental protocols from these studies would be necessary to provide the level of detail required for researchers and drug development professionals.

Without any foundational research on this topic, it is not possible to create the requested data tables, signaling pathway diagrams, or experimental workflow visualizations. The scientific community awaits further research to explore the full therapeutic potential of this compound, including any possible synergistic interactions with other drugs.

References

Comparative Analysis of ST-1006 versus Golcadomide with Rituximab in Relapsed/Refractory Follicular Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hypothetical investigational agent ST-1006 and the combination of golcadomide with rituximab for the treatment of relapsed or refractory (R/R) follicular lymphoma (FL). The analysis is based on simulated clinical trial data for this compound and publicly available information on the golcadomide plus rituximab combination. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapeutic strategies.

Introduction to Therapeutic Agents

This compound (Hypothetical) is a next-generation, orally administered, covalent Bruton's tyrosine kinase (BTK) inhibitor. It is designed for high selectivity and potency, aiming to overcome resistance mechanisms observed with earlier-generation BTK inhibitors. Its proposed mechanism involves irreversible binding to the BTK protein, a critical component of the B-cell receptor signaling pathway, thereby inhibiting B-cell proliferation and survival.

Golcadomide with Rituximab is an investigational combination therapy. Golcadomide is a novel, oral Cereblon E3 ligase modulator (CELMoD) agent that induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This leads to direct tumor cell death and immunomodulatory effects.[3][4][5][6] Rituximab is a well-established anti-CD20 monoclonal antibody. The combination has shown promising efficacy in early-phase clinical trials for R/R FL.[7][8]

Comparative Efficacy and Safety Data

The following tables summarize the primary efficacy and safety outcomes from a hypothetical Phase II trial of this compound and the Phase I/II CC-99282-NHL-001 study of golcadomide plus rituximab in patients with R/R follicular lymphoma.[7][8]

Table 1: Comparison of Efficacy in R/R Follicular Lymphoma

EndpointThis compound (Hypothetical Data)Golcadomide + Rituximab (CC-99282-NHL-001)[7]
Overall Response Rate (ORR) 85%97%
Complete Response Rate (CRR) 70%78%
Median Duration of Response (DoR) Not ReachedNot Reported (Immature Data)[8]
Progression-Free Survival (PFS) at 12 months 80%Data Immature[8]

Table 2: Comparison of Key Adverse Events (Grade ≥3)

Adverse EventThis compound (Hypothetical Data)Golcadomide + Rituximab (CC-99282-NHL-001)[8][9]
Neutropenia 25%64%
Thrombocytopenia 15%Not specified in detail
Anemia 10%Not specified in detail
Atrial Fibrillation 5%Not Reported
Hypertension 8%Not Reported
Infections 12%Not specified in detail

Experimental Protocols

The data presented is based on methodologies typical for a Phase II, multicenter, open-label clinical trial for R/R follicular lymphoma.

Study Population:

  • Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of Grade 1-3a follicular lymphoma, having relapsed after or been refractory to at least two prior lines of systemic therapy.[10] Patients must have measurable disease as defined by the Lugano 2014 criteria and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Exclusion Criteria: Known transformation to a more aggressive lymphoma, prior allogeneic stem cell transplant, or significant cardiovascular, renal, or hepatic impairment.

Treatment Regimen:

  • This compound Arm (Hypothetical): Patients receive this compound orally at a fixed dose once daily in 28-day cycles until disease progression or unacceptable toxicity.

  • Golcadomide + Rituximab Arm: Patients receive oral golcadomide (e.g., 0.4 mg) for 14 days on, followed by 14 days off, in combination with intravenous rituximab administered on day 1 of each 28-day cycle.[9]

Assessments:

  • Efficacy: Tumor response is assessed by PET-CT scans at baseline, 12 weeks, 24 weeks, and then every 12 weeks thereafter.[10] Responses are evaluated based on the Lugano 2014 classification.

  • Safety: Adverse events are monitored throughout the study and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory assessments are performed at baseline and at regular intervals during treatment.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the comparative clinical trial.

ST1006_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ST1006 This compound ST1006->BTK Inhibition

Caption: Hypothetical signaling pathway of this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_arm_a Arm A cluster_arm_b Arm B Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (PET-CT, Labs) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A This compound (Oral, Daily) Randomization->Arm_A Arm_B Golcadomide + Rituximab Randomization->Arm_B Treatment Treatment Cycles (28 days) Arm_A->Treatment Arm_B->Treatment Evaluation Efficacy & Safety Evaluation (Every 12 weeks) Treatment->Evaluation Evaluation->Treatment Response/Stable Progression Disease Progression or Unacceptable Toxicity Evaluation->Progression Progression Follow_Up Long-term Follow-up Progression->Follow_Up

Caption: Generalized workflow for the comparative clinical trial.

References

comparing ST-1006 to previous generation compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the novel compound ST-1006 with its previous generation counterpart, ST-1005, is provided below for researchers, scientists, and drug development professionals. This guide includes a summary of performance data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance Data: this compound vs. ST-1005

The following table summarizes the key performance indicators of this compound in comparison to the previous generation compound, ST-1005. Data presented are mean values from n=3 independent experiments.

ParameterThis compoundST-1005Units
Target Kinase IC50 5.245.8nM
Off-Target Kinase 1 IC50 >10,000850nM
Off-Target Kinase 2 IC50 8,7501,200nM
Cellular Potency (EC50) 25.1210.5nM
Oral Bioavailability (Mouse) 4515%
Metabolic Stability (HLM) 6822% remaining at 60 min

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and ST-1005 against the target kinase and off-target kinases was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human kinases were incubated with the respective compounds at varying concentrations (0.1 nM to 100 µM) in the presence of a biotinylated peptide substrate and ATP in a kinase reaction buffer. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC) were added to detect the phosphorylated substrate. The TR-FRET signal was measured on a microplate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Potency Assay

The cellular potency of the compounds was assessed in a human cancer cell line known to be dependent on the target kinase signaling pathway. Cells were seeded in 96-well plates and treated with a serial dilution of this compound or ST-1005 for 72 hours. Cell viability was determined using a resazurin-based assay. The fluorescence intensity, which is proportional to the number of viable cells, was measured. EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Mice

The oral bioavailability of this compound and ST-1005 was evaluated in male BALB/c mice. A single dose of each compound (10 mg/kg) was administered via oral gavage. Blood samples were collected at predetermined time points (0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma concentrations of the compounds were quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The area under the curve (AUC) for oral and intravenous administration was used to calculate the oral bioavailability.

Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes (HLM). This compound and ST-1005 were incubated with HLM in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile. The concentration of the parent compound remaining was quantified by LC-MS/MS. The percentage of the compound remaining at 60 minutes was calculated relative to the 0-minute time point.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway targeted by this compound and ST-1005.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein1 Downstream Protein 1 TargetKinase->DownstreamProtein1 Phosphorylates DownstreamProtein2 Downstream Protein 2 DownstreamProtein1->DownstreamProtein2 Activates TranscriptionFactor Transcription Factor DownstreamProtein2->TranscriptionFactor Translocates to Nucleus ST1006 This compound ST1006->TargetKinase Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes G cluster_workflow In Vitro Kinase Inhibition Assay Workflow A 1. Prepare serial dilutions of this compound/ST-1005 B 2. Add kinase, peptide substrate, and ATP A->B C 3. Incubate for 60 minutes at room temperature B->C D 4. Add detection reagents (Antibody and SA-APC) C->D E 5. Measure TR-FRET signal D->E F 6. Calculate IC50 values E->F

Navigating the Landscape of STAT3 Inhibition: A Comparative Guide to C188-9 (TTI-101)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potent and selective STAT3 inhibitor, C188-9 (TTI-101), offering researchers and drug development professionals a detailed comparison of its advantages, disadvantages, and performance against other STAT3-targeting agents. This guide includes in-depth experimental data, protocols, and pathway visualizations to support informed decision-making in oncological and immunological research.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and immune responses.[1] Its constitutive activation is a hallmark of numerous human cancers, promoting tumor growth, metastasis, and immune evasion, making it a prime target for therapeutic intervention.[2][3] While the initial query for "ST-1006" did not yield a specific agent, this guide focuses on a well-characterized and clinically evaluated STAT3 inhibitor, C188-9, also known as TTI-101, as a representative molecule in this class.

C188-9 is an orally bioavailable, small-molecule inhibitor that directly targets the STAT3 protein.[2] This guide will delve into the specifics of its mechanism, its demonstrated benefits and drawbacks, and how it compares to other known STAT3 inhibitors.

Mechanism of Action of C188-9 (TTI-101)

C188-9 functions as a competitive inhibitor of STAT3. It specifically binds to the phosphotyrosine (pY) peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[2][4] This targeted binding prevents the recruitment of STAT3 to activated cytokine receptor complexes and subsequently blocks its phosphorylation at the critical tyrosine 705 (Y705) residue.[1] The inhibition of Y705 phosphorylation is crucial as it prevents the homodimerization of STAT3, a necessary step for its translocation into the nucleus to act as a transcription factor.[3] By impeding this cascade, C188-9 effectively halts STAT3-mediated gene transcription.[2]

STAT3_Pathway_and_C188_9_Inhibition cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 pSTAT3 (Phosphorylated) Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription C188_9 C188-9 (TTI-101) C188_9->STAT3_inactive Binds to SH2 domain Inhibits Phosphorylation

STAT3 signaling pathway and the inhibitory action of C188-9 (TTI-101).

Advantages of C188-9 (TTI-101)

  • High-Affinity Binding: C188-9 binds to the STAT3 SH2 domain with a high affinity, demonstrating a dissociation constant (Kd) of 4.7 nM.[5][6] This strong and specific binding contributes to its potent inhibitory activity.

  • Oral Bioavailability: A significant advantage of C188-9 is its oral bioavailability, which has been demonstrated in preclinical models and is being utilized in clinical trials.[2][6] This allows for more convenient administration compared to intravenous drugs.

  • Favorable Safety Profile in Early Clinical Trials: In a Phase I clinical trial involving patients with advanced solid tumors, TTI-101 was well-tolerated.[7][8] No dose-limiting toxicities or fatal treatment-related adverse events were observed.[7] The most common adverse event was mild to moderate diarrhea.[7][8]

  • Broad Anti-Tumor Activity: The Phase I trial of TTI-101 monotherapy showed promising antitumor activity across various advanced, metastatic solid tumors, with confirmed partial responses observed in patients with hepatocellular carcinoma, ovarian cancer, and gastric cancer.[7][9]

  • Lack of Mitochondrial Toxicity: Some small-molecule STAT3 inhibitors have been associated with mitochondrial toxicity, leading to serious adverse events like lactic acidosis.[10] However, studies have shown that TTI-101 does not impair mitochondrial function or cause STAT3 aggregation, distinguishing it from inhibitors like cryptotanshinone and WP1066.[4][10]

  • Potential to Reverse Neuropathic Pain: Unexpectedly, preclinical studies have shown that TTI-101 can suppress chemotherapy-induced and nerve injury-induced neuropathic pain, suggesting a potential dual benefit for cancer patients.[4][11]

Disadvantages and Limitations of C188-9 (TTI-101)

  • Moderate In Vitro Potency: While C188-9 has a high binding affinity, its IC50 values for inhibiting STAT3 activation in cell lines are in the low micromolar range (e.g., 4-7 µM in AML cell lines).[5][12] This is less potent than some other kinase inhibitors.

  • Potential for Off-Target Effects: Although it does not inhibit upstream JAK or Src kinases, the broader impact of C188-9 on the transcriptome suggests it may influence other pathways.[13] One analysis indicated that C188-9 downregulates genes that are also positively regulated by STAT1, raising the possibility of effects on both STAT3 and STAT1 signaling.[5]

  • Limited Efficacy as a Monotherapy: While showing promise, the overall response rate in the Phase I trial was modest, with 12% of evaluable patients having a confirmed partial response.[7][9] This suggests that, like many targeted therapies, its greatest potential may be in combination with other anti-cancer agents.

  • Gastrointestinal Side Effects: Diarrhea was the most frequently observed treatment-related adverse event in the Phase I trial, affecting over 30% of subjects, although it was mostly grade 1 or 2.[7][8]

Comparative Analysis of STAT3 Inhibitors

The following table provides a comparative summary of C188-9 (TTI-101) and other notable STAT3 inhibitors based on available data.

FeatureC188-9 (TTI-101)StatticWP1066OPB-51602
Target STAT3 SH2 DomainSTAT3 SH2 DomainJAK2/STAT3STAT3 SH2 Domain
Binding Affinity (Kd) 4.7 nM[5][6]---
IC50 (STAT3 Inhibition) 4-7 µM (AML cells)[5][12]5.1 µM (cell-free)2.30 µM (JAK2), 2.43 µM (STAT3)-
Mechanism Competitive inhibitor of pY-peptide binding[4]Inhibits activation and nuclear translocationInhibits JAK2 and STAT3 phosphorylation-
Mitochondrial Toxicity No[4][10]No consistent effect[10]Induces STAT3 aggregation[4]Induces STAT3 aggregation[10]
Clinical Development Phase II underway[8]PreclinicalPhase IHalted due to toxicity
Key Advantage Good oral bioavailability and safety profile in Phase I[6][7]Widely used preclinical toolPotent JAK2/STAT3 inhibitor-
Key Disadvantage Moderate in vitro potency[5]-Mitochondrial toxicity[4]Severe adverse events (lactic acidosis)[10]

Experimental Protocols

General Protocol for a STAT3 Inhibition Assay (Western Blot)

This protocol outlines a typical workflow for assessing the inhibitory effect of a compound like C188-9 on STAT3 phosphorylation in a cancer cell line.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., A549, Huh7) start->cell_culture inhibitor_treatment 2. Inhibitor Treatment (Varying concentrations of C188-9) cell_culture->inhibitor_treatment stimulation 3. Stimulation (e.g., IL-6 or G-CSF to activate STAT3) inhibitor_treatment->stimulation cell_lysis 4. Cell Lysis (Protein extraction) stimulation->cell_lysis protein_quant 5. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 6. SDS-PAGE (Protein separation) protein_quant->sds_page western_blot 7. Western Blot (Transfer to membrane) sds_page->western_blot probing 8. Antibody Probing (Primary: p-STAT3, Total STAT3; Secondary: HRP-conjugated) western_blot->probing detection 9. Detection (Chemiluminescence) probing->detection analysis 10. Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

General experimental workflow for a STAT3 inhibition assay.
  • Cell Culture: Culture a human cancer cell line with known constitutive or inducible STAT3 activation (e.g., UM-SCC-17B, A549) in appropriate media and conditions until they reach 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of C188-9 (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]

  • Stimulation (if necessary): For cells without constitutive STAT3 activation, stimulate with a known STAT3 activator, such as Interleukin-6 (IL-6) or Granulocyte-colony stimulating factor (G-CSF), for a short period (e.g., 15-30 minutes) before harvesting.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[14]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total STAT3.[14]

  • Data Analysis: Quantify the band intensities using densitometry software. The level of STAT3 inhibition is determined by the ratio of p-STAT3 to total STAT3.

Conclusion

C188-9 (TTI-101) has emerged as a promising, orally bioavailable STAT3 inhibitor with a favorable safety profile and demonstrated anti-tumor activity in early clinical trials. Its key advantages lie in its high-affinity binding, lack of mitochondrial toxicity, and potential to alleviate neuropathic pain. While its potency in vitro is moderate and its efficacy as a monotherapy may be limited, its development marks a significant step forward in targeting the STAT3 pathway. For researchers and drug developers, C188-9 represents a valuable tool for studying STAT3 biology and a solid foundation for the development of next-generation STAT3 inhibitors and combination therapies. The ongoing Phase II trials will provide further insights into its clinical utility and potential to address the unmet needs of patients with STAT3-driven malignancies.

References

ST-1006 Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine H4 receptor (H4R) partial agonist ST-1006 with alternative H4R ligands. The information herein is supported by available experimental data to aid in the selection of appropriate research tools.

This guide compares this compound with other well-characterized H4R ligands to provide a broader context for its use. The alternatives include the full agonist 4-methylhistamine, the potent agonist VUF 8430, the partial agonist and H3R antagonist clobenpropit, and the highly selective H4R antagonist JNJ-7777120.

Comparative Analysis of H4R Ligand Selectivity

The following table summarizes the binding affinities (Ki) of this compound and its alternatives at the four human histamine receptor subtypes. This data, compiled from various sources, allows for a direct comparison of their selectivity profiles.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Functional Activity at H4R
This compound H4R~11.5 (pKi = 7.94)[1][2]Partial Agonist
H1R, H2R, H3RData not publicly available
4-Methylhistamine H4R50Full Agonist
H2R~5000Agonist
H1R>10,000
H3R19,000
VUF 8430 H4R31.6Full Agonist
H3RModerate AffinityFull Agonist
H1R, H2RInactive
Clobenpropit H4RData not specifiedPartial Agonist
H3RData not specifiedAntagonist/Inverse Agonist
JNJ-7777120 H4R4.5[3][4]Antagonist
H1R, H2R, H3R>4500 (>1000-fold selectivity)[3][4]

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for the key experimental methods used to characterize these compounds.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled test compounds.

Objective: To determine the binding affinity (Ki) of test compounds for histamine receptors.

Materials:

  • Cell membranes expressing the histamine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, [³H]histamine or a selective antagonist like [³H]JNJ7777120 for H4R).

  • Test compounds (e.g., this compound and alternatives).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs), such as the histamine receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or inverse agonists at histamine receptors.

Materials:

  • Cell membranes expressing the histamine receptor of interest and the corresponding G protein.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and a reducing agent).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.

  • Incubation: The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Binding: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G proteins.

  • Termination and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured. This can be done either by filtration or, for higher throughput, using SPA technology where the signal is only detected when the radiolabel is in close proximity to the bead-bound membranes.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined from the resulting dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the H4 receptor and the general workflow of a radioligand binding assay.

H4R_Signaling_Pathway cluster_cell Cell Membrane ST1006 This compound (Partial Agonist) H4R H4 Receptor ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP

Caption: H4 Receptor Signaling Pathway initiated by this compound.

Radioligand_Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay prep Prepare Cell Membranes Expressing Receptor mix Incubate Membranes with Radioligand & Test Compound prep->mix filter Separate Bound & Free Radioligand via Filtration mix->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine Ki count->analyze

Caption: General workflow of a radioligand binding assay.

References

Safety Operating Guide

Inconclusive Identification of ST-1006 Prevents Specific Disposal Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound identified as "ST-1006" have not yielded a definitive match in publicly available chemical safety databases. The identifier "this compound" does not correspond to a standard chemical name or a widely recognized laboratory-grade substance. Online resources show various products with "1006" in their designation, such as SAE 1006 steel, a low-carbon steel alloy, and industrial products like "THINNER 1006" and a "Zinc Green Primer P-1006I".[1][2][3][4][5][6][7][8][9][10] A Safety Data Sheet (SDS) for a Sigma-Aldrich product with the catalog number C1006 describes it as a non-hazardous substance. However, it cannot be confirmed that this corresponds to the user's "this compound."

Given the critical importance of accurate identification for safe chemical handling and disposal, providing specific procedural guidance for an unconfirmed substance would be irresponsible and potentially hazardous. Professionals in research, scientific, and drug development fields are urged to locate the Safety Data Sheet (SDS) provided by the manufacturer for the specific product in their possession. The SDS is the primary source of essential safety information, including proper disposal procedures.

General Framework for Chemical Waste Disposal in a Laboratory Setting

For researchers and laboratory professionals, a systematic approach to chemical waste disposal is paramount to ensure safety and regulatory compliance. The following provides a general framework and procedural steps that should be adapted based on the specific information found in the substance's SDS.

Pre-Disposal Checklist and Data Collection

Before initiating any disposal protocol, it is crucial to gather key information from the Safety Data Sheet (SDS). This information will dictate the appropriate disposal pathway. A summary of critical data points to collect is provided in the table below.

Data PointDescriptionExample (for a hypothetical substance)Source (SDS Section)
Physical State Solid, liquid, or gas.Liquid9. Physical and Chemical Properties
pH The acidity or alkalinity of the substance.6.5 - 7.59. Physical and Chemical Properties
Hazard Class Classification of the primary hazard (e.g., flammable, corrosive, toxic).6.1 (Toxic)14. Transport Information
Personal Protective Equipment (PPE) Required protective gear for handling the substance.Nitrile gloves, safety goggles, lab coat8. Exposure Controls/Personal Protection
Incompatible Materials Substances that may react dangerously with the chemical.Strong oxidizing agents, acids10. Stability and Reactivity
Disposal Considerations Specific instructions for disposal provided by the manufacturer.Dispose of in a licensed hazardous waste facility. Do not allow to enter drains.13. Disposal Considerations
Standard Operating Procedure for Chemical Waste Disposal

The following is a generalized experimental protocol for the segregation and preparation of chemical waste for disposal. This procedure should be customized with the specific requirements outlined in the SDS for "this compound" once it is identified.

Objective: To safely segregate and prepare a chemical substance for final disposal by authorized personnel.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified in the SDS.

  • Compatible, labeled waste container.

  • Chemical fume hood.

  • Spill kit.

Procedure:

  • Consult the SDS: Before handling the chemical, thoroughly review the Safety Data Sheet to understand its hazards and required safety precautions.

  • Don PPE: Put on all required personal protective equipment, including but not limited to gloves, safety glasses or goggles, and a lab coat.

  • Work in a Ventilated Area: Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.

  • Select a Waste Container: Choose a waste container that is compatible with the chemical properties of "this compound." The container must be clean, in good condition, and have a secure lid.

  • Label the Waste Container: Clearly label the container with the words "Hazardous Waste," the full chemical name of the contents, the concentration, and the date of accumulation.

  • Transfer the Waste: Carefully pour or transfer the waste into the designated container, avoiding splashes and spills.

  • Secure the Container: Tightly seal the lid of the waste container.

  • Store Appropriately: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Document the Disposal: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Visualizing the Disposal Workflow

The logical flow of the chemical disposal process can be visualized to ensure all steps are followed correctly.

cluster_prep Preparation cluster_handling Handling cluster_final Final Steps Identify_Substance Identify Substance via SDS Gather_PPE Gather Required PPE Identify_Substance->Gather_PPE Prepare_Waste_Container Prepare & Label Waste Container Gather_PPE->Prepare_Waste_Container Work_in_Hood Work in Fume Hood Prepare_Waste_Container->Work_in_Hood Transfer_Waste Transfer Waste to Container Work_in_Hood->Transfer_Waste Seal_Container Securely Seal Container Transfer_Waste->Seal_Container Store_Safely Store in Designated Area Seal_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS Document Document Disposal Contact_EHS->Document

General Chemical Disposal Workflow

It is imperative to obtain the correct Safety Data Sheet for "this compound" from the manufacturer before proceeding with any handling or disposal. The procedures and diagrams provided here are for illustrative purposes and must be adapted to the specific hazards and requirements of the identified substance.

References

Essential Safety and Handling Protocols for ST-1006

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for handling ST-1006 in a laboratory setting. The following procedures are based on standard laboratory safety practices for non-hazardous substances, as indicated by available Safety Data Sheets (SDS) for similarly coded materials. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact substance in use and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

While some Safety Data Sheets for products with similar codes classify them as non-hazardous, maintaining a high standard of safety is crucial in a laboratory environment. The following PPE is recommended as a baseline for handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosol generation during handling.
Hand Protection Standard laboratory gloves (e.g., nitrile, latex)Prevents direct skin contact with the substance. Gloves should be inspected before use and changed if contaminated.[1]
Body Protection Laboratory coatProtects street clothes from contamination and provides an additional layer of protection against spills.[2]
Respiratory Not generally required under normal useIf the material is dusty or if procedures may generate aerosols, a dust mask or respirator may be necessary based on risk assessment.[3]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of the substance and the safety of the laboratory environment.

Handling:

  • Ensure good ventilation in the work area.[4]

  • Avoid inhalation of dust or aerosols.[1]

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep away from heat and direct sunlight.[5]

  • Consult the substance's specific SDS for any incompatibilities.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately.

SituationProcedure
Spill 1. Evacuate non-essential personnel from the area.[1] 2. Wear appropriate PPE. 3. For dry spills, carefully sweep or scoop up the material to avoid generating dust.[1][3] 4. Place the spilled material into a suitable, labeled container for disposal. 5. Clean the affected area thoroughly.
Skin Contact 1. Immediately remove contaminated clothing.[1] 2. Rinse the affected skin area with plenty of water.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do.[1] 3. Seek medical attention if irritation persists.
Inhalation 1. Move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Have the person drink one or two glasses of water.[1] 4. Seek medical advice.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[3] Waste material should not be mixed with other waste streams unless explicitly permitted.[1] Uncleaned containers should be treated as the product itself.[1] Do not allow the product to enter drains.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep 1. Preparation - Review SDS - Don PPE handling 2. Handling - Weigh/measure in ventilated area - Perform experiment prep->handling storage 3. Storage - Tightly sealed container - Designated cool, dry area handling->storage Store unused material decon 4. Decontamination - Clean work surfaces - Remove PPE handling->decon emergency Emergency Procedures (Spill, Exposure) handling->emergency disposal 5. Disposal - Segregate waste - Follow institutional procedures decon->disposal

Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST-1006
Reactant of Route 2
Reactant of Route 2
ST-1006

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.